Ethyl 4,4-dichlorocyclohexanecarboxylate
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 4,4-dichlorocyclohexane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14Cl2O2/c1-2-13-8(12)7-3-5-9(10,11)6-4-7/h7H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWUTUWCWOFBQSG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCC(CC1)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14Cl2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Ethyl 4,4-dichlorocyclohexanecarboxylate: A Technical Overview
For the attention of Researchers, Scientists, and Drug Development Professionals.
This technical guide provides a summary of the available chemical and physical properties of Ethyl 4,4-dichlorocyclohexanecarboxylate. Due to a lack of extensive published experimental data, this document primarily presents computationally derived properties.
Core Chemical Properties
This compound, with the molecular formula C₉H₁₄Cl₂O₂, is a halogenated cyclic ester. Its fundamental identifiers and computed properties are summarized below.
| Property | Value | Source |
| IUPAC Name | ethyl 4,4-dichlorocyclohexane-1-carboxylate | PubChem[1] |
| Molecular Formula | C₉H₁₄Cl₂O₂ | PubChem[1] |
| Molecular Weight | 225.11 g/mol | PubChem[1] |
| Canonical SMILES | CCOC(=O)C1CCC(CC1)(Cl)Cl | PubChem[1] |
| InChI Key | AWUTUWCWOFBQSG-UHFFFAOYSA-N | PubChem[1] |
| CAS Number | 444578-35-2 | PubChem[1] |
Computed Physicochemical Data
The following table summarizes the computationally predicted physicochemical properties of this compound. It is important to note that these are theoretical values and may differ from experimentally determined parameters.
| Property | Value | Source |
| XLogP3 | 2.8 | PubChem[1] |
| Hydrogen Bond Donor Count | 0 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |
| Rotatable Bond Count | 3 | PubChem[1] |
| Exact Mass | 224.037085 g/mol | PubChem[1] |
| Monoisotopic Mass | 224.037085 g/mol | PubChem[1] |
| Topological Polar Surface Area | 26.3 Ų | PubChem[1] |
| Heavy Atom Count | 13 | PubChem[1] |
Experimental Data
A comprehensive search of publicly available scientific literature and chemical databases did not yield any specific experimental data for the following properties of this compound:
-
Melting Point
-
Boiling Point
-
Density
-
Solubility
-
Spectroscopic Data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry)
Synthesis and Experimental Protocols
Biological Activity and Signaling Pathways
There is currently no available information in the public domain regarding the biological activity of this compound. Consequently, no signaling pathways or experimental workflows involving this compound can be described or visualized.
Logical Relationship Diagram
As no experimental workflows or signaling pathways involving this compound are documented, a diagram illustrating a generalized logical workflow for its characterization is provided below. This represents a typical process that would be followed were this compound to be synthesized and studied.
Caption: Generalized workflow for the synthesis and characterization of a chemical compound.
Conclusion
This compound is a compound for which there is a significant lack of publicly available experimental data. The information presented in this guide is based on computational predictions from the PubChem database. Further research is required to determine its physical and chemical properties, establish a reliable synthetic protocol, and investigate any potential biological activity. This document serves as a foundational summary of the current knowledge and highlights the areas where further investigation is needed.
References
An In-depth Technical Guide to Ethyl 4,4-dichlorocyclohexanecarboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chemical Structure and Properties
Ethyl 4,4-dichlorocyclohexanecarboxylate is characterized by a cyclohexane ring substituted with an ethyl ester group at position 1 and two chlorine atoms at position 4.
Table 1: Chemical and Physical Properties
| Property | Value | Source |
| Molecular Formula | C₉H₁₄Cl₂O₂ | PubChem[1] |
| Molecular Weight | 225.11 g/mol | PubChem[1] |
| IUPAC Name | ethyl 4,4-dichlorocyclohexane-1-carboxylate | PubChem[1] |
| SMILES | CCOC(=O)C1CCC(CC1)(Cl)Cl | PubChem[1] |
| CAS Number | 444578-35-2 | PubChem[1] |
Synthesis
A specific, detailed experimental protocol for the synthesis of this compound is not currently published. However, a highly plausible synthetic route involves the conversion of the ketone group of a readily available starting material, Ethyl 4-oxocyclohexanecarboxylate, into a geminal dichloride.
Proposed Synthetic Pathway
The conversion of a ketone to a gem-dichloro group can be achieved using various chlorinating agents. Phosphorus pentachloride (PCl₅) and tungsten hexachloride (WCl₆) are common reagents for this transformation.[2]
Caption: Proposed synthesis of this compound.
General Experimental Protocol (Hypothetical)
Reaction of Ethyl 4-oxocyclohexanecarboxylate with Phosphorus Pentachloride (PCl₅):
-
Materials:
-
Ethyl 4-oxocyclohexanecarboxylate
-
Phosphorus pentachloride (PCl₅)
-
Anhydrous inert solvent (e.g., carbon tetrachloride, dichloromethane)
-
Ice bath
-
Stirring apparatus
-
Apparatus for quenching and extraction
-
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve Ethyl 4-oxocyclohexanecarboxylate in an anhydrous inert solvent.
-
Cool the solution in an ice bath.
-
Slowly add solid PCl₅ to the stirred solution. The reaction is often exothermic.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux until the reaction is complete (monitored by TLC or GC).
-
Cool the reaction mixture and carefully pour it onto crushed ice to quench the excess PCl₅.
-
Separate the organic layer, and wash it with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation or column chromatography.
-
Spectroscopic Characterization (Predicted)
While experimental spectra for this compound are not available, its expected spectroscopic features can be predicted based on the analysis of its structural precursor and related compounds.
Infrared (IR) Spectroscopy
The IR spectrum is expected to show characteristic peaks for the functional groups present.
Table 2: Predicted IR Spectral Data
| Functional Group | Expected Wavenumber (cm⁻¹) | Notes |
| C=O (Ester) | ~1735 | Strong absorption, typical for saturated esters. |
| C-O (Ester) | ~1170-1250 | Strong, characteristic stretching vibration. |
| C-H (Aliphatic) | ~2850-2960 | Stretching vibrations of the cyclohexane and ethyl groups. |
| C-Cl | ~600-800 | Stretching vibrations. The presence of two C-Cl bonds on the same carbon may result in two distinct bands. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum will show signals for the ethyl group and the cyclohexane ring protons. The chemical shifts of the cyclohexane protons will be influenced by the presence of the electron-withdrawing ester and dichloro groups.
Table 3: Predicted ¹H NMR Spectral Data
| Protons | Multiplicity | Approximate Chemical Shift (ppm) | Integration |
| -CH₃ (Ethyl) | Triplet | 1.2-1.3 | 3H |
| -CH₂- (Ethyl) | Quartet | 4.1-4.2 | 2H |
| -CH- (Position 1) | Multiplet | 2.3-2.5 | 1H |
| -CH₂- (Positions 2, 6) | Multiplet | 1.8-2.2 | 4H |
| -CH₂- (Positions 3, 5) | Multiplet | 2.0-2.4 | 4H |
¹³C NMR: The carbon NMR spectrum will provide information on the number of non-equivalent carbon atoms and their chemical environment.
Table 4: Predicted ¹³C NMR Spectral Data
| Carbon | Approximate Chemical Shift (ppm) |
| C=O (Ester) | 173-175 |
| C-Cl₂ (Position 4) | 85-95 |
| -O-CH₂- (Ethyl) | 60-62 |
| -CH- (Position 1) | 40-45 |
| -CH₂- (Positions 2, 6) | 30-35 |
| -CH₂- (Positions 3, 5) | 35-40 |
| -CH₃ (Ethyl) | 13-15 |
Mass Spectrometry (MS)
The mass spectrum is expected to show a molecular ion peak (M⁺) and characteristic fragmentation patterns. The presence of two chlorine atoms will result in a distinctive isotopic pattern for the molecular ion and any chlorine-containing fragments (M, M+2, M+4 in a ratio of approximately 9:6:1).
Table 5: Predicted Mass Spectrometry Data
| Fragment | m/z | Notes |
| [C₉H₁₄Cl₂O₂]⁺ | 224 (M⁺) | Molecular ion with characteristic isotopic pattern for two chlorine atoms. |
| [M - OCH₂CH₃]⁺ | 179 | Loss of the ethoxy group. |
| [M - COOCH₂CH₃]⁺ | 151 | Loss of the ethoxycarbonyl group. |
| [M - Cl]⁺ | 189 | Loss of a chlorine atom. |
| [M - 2Cl]⁺ | 154 | Loss of both chlorine atoms. |
Biological Activity
There is no specific information available regarding the biological activity of this compound. However, various derivatives of cyclohexane have been reported to exhibit antimicrobial properties against a range of bacteria.[3][4] For instance, some cyclohexane derivatives have shown activity against Gram-positive bacteria, while others have been found to be active against both Gram-positive and Gram-negative bacteria.[3] The introduction of halogen atoms into organic molecules can sometimes enhance their biological activity. Therefore, it is plausible that this compound could be investigated for potential antimicrobial or other biological activities.
Logical Relationships and Workflows
The process of characterizing a novel compound like this compound follows a logical workflow.
Caption: Workflow for synthesis and characterization of a novel compound.
Conclusion
This technical guide provides a theoretical yet comprehensive overview of this compound for the scientific community. While experimental data remains to be published, the information presented on its structure, predicted properties, a viable synthetic approach, and expected analytical data serves as a valuable starting point for researchers. Further investigation into the synthesis, characterization, and potential biological activities of this compound is warranted.
References
In-Depth Technical Guide: Ethyl 4,4-dichlorocyclohexanecarboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Ethyl 4,4-dichlorocyclohexanecarboxylate, focusing on its physicochemical properties, synthesis, and analytical characterization. This document is intended to serve as a valuable resource for researchers and professionals engaged in chemical synthesis and drug development.
Core Molecular Attributes
This compound is a halogenated cyclic ester. A thorough understanding of its molecular and chemical properties is fundamental for its application in research and development.
Physicochemical Data
The key quantitative data for this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Source |
| Molecular Formula | C₉H₁₄Cl₂O₂ | PubChem[1] |
| Molecular Weight | 225.11 g/mol | PubChem[1] |
| IUPAC Name | ethyl 4,4-dichlorocyclohexane-1-carboxylate | PubChem[1] |
| CAS Number | 444578-35-2 | PubChem[1] |
| Canonical SMILES | CCOC(=O)C1CCC(CC1)(Cl)Cl | PubChem[1] |
| InChI Key | AWUTUWCWOFBQSG-UHFFFAOYSA-N | PubChem[1] |
| XLogP3-AA | 2.8 | PubChem[1] |
| Hydrogen Bond Donor Count | 0 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |
| Rotatable Bond Count | 2 | PubChem[1] |
| Exact Mass | 224.0370851 Da | PubChem[1] |
| Monoisotopic Mass | 224.0370851 Da | PubChem[1] |
| Topological Polar Surface Area | 26.3 Ų | PubChem[1] |
| Heavy Atom Count | 13 | PubChem[1] |
Synthesis Protocol
A generalized experimental workflow for such a synthesis is outlined below.
Analytical Characterization
Comprehensive analytical characterization is crucial to confirm the identity and purity of the synthesized compound. The primary methods for this would be Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy would be essential for the structural elucidation of this compound. While specific spectral data for this exact compound is not publicly available, expected chemical shifts can be predicted based on the structure.
-
¹H NMR: One would expect to see signals corresponding to the ethyl group (a triplet and a quartet), and multiplets for the cyclohexyl ring protons. The chemical shifts of the protons on the cyclohexane ring would be influenced by the presence of the electronegative chlorine atoms and the ester group.
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¹³C NMR: The ¹³C NMR spectrum would show distinct peaks for the carbonyl carbon of the ester, the carbon atom bonded to the two chlorine atoms (which would be significantly downfield), the carbons of the ethyl group, and the other carbons of the cyclohexane ring.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for both the separation and identification of volatile and semi-volatile compounds like this compound.
Experimental Protocol (Hypothetical):
-
Sample Preparation: A dilute solution of the compound in a volatile organic solvent such as ethyl acetate or dichloromethane would be prepared.
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Injection: A small volume (e.g., 1 µL) of the sample solution would be injected into the GC.
-
Gas Chromatography:
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Column: A non-polar or semi-polar capillary column (e.g., DB-5ms) would be suitable for separation.
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: A temperature gradient would be employed, for example, starting at a lower temperature (e.g., 50°C) and ramping up to a higher temperature (e.g., 250°C) to ensure good separation.
-
-
Mass Spectrometry:
-
Ionization: Electron Impact (EI) ionization at 70 eV.
-
Detection: The mass spectrometer would detect the mass-to-charge ratio of the resulting fragments. The fragmentation pattern would be characteristic of the molecule, with expected fragments corresponding to the loss of the ethoxy group, chlorine atoms, and fragmentation of the cyclohexane ring.
-
Biological Activity and Signaling Pathways
Currently, there is a lack of specific studies in the public domain detailing the biological activity or the involvement of this compound in any specific signaling pathways. However, various derivatives of cyclohexane have been investigated for a range of biological activities, including antimicrobial properties. Further research would be required to elucidate any potential therapeutic applications or biological roles of this particular compound.
Conclusion
This technical guide has summarized the core molecular attributes of this compound and provided a framework for its synthesis and analytical characterization. While specific experimental protocols and biological data are not extensively available, the information provided herein serves as a foundational resource for researchers and professionals. Further investigation into the synthesis and biological evaluation of this compound is warranted to explore its full potential in scientific and pharmaceutical applications.
References
Spectroscopic Profile of Ethyl 4,4-dichlorocyclohexanecarboxylate: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the expected spectroscopic data for Ethyl 4,4-dichlorocyclohexanecarboxylate, a compound of interest in synthetic chemistry and drug discovery. Due to the limited availability of published experimental data for this specific molecule, this document presents predicted spectroscopic characteristics based on established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). Additionally, it outlines general experimental protocols for obtaining such data for similar small organic molecules.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of its chemical structure and comparison with data from analogous compounds.
Table 1: Predicted ¹H NMR Spectroscopic Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~4.12 | Quartet (q) | 2H | -O-CH₂ -CH₃ |
| ~2.50 | Multiplet (m) | 1H | -CH-(C=O)- |
| ~2.20 - 2.40 | Multiplet (m) | 4H | Cyclohexane -CH₂- (adjacent to C-Cl₂) |
| ~1.80 - 2.00 | Multiplet (m) | 4H | Cyclohexane -CH₂- (adjacent to CH-COOEt) |
| ~1.25 | Triplet (t) | 3H | -O-CH₂-CH₃ |
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Chemical Shift (δ, ppm) | Assignment |
| ~174 | C =O (Ester) |
| ~85 | C Cl₂ |
| ~61 | -O-CH₂ -CH₃ |
| ~45 | -CH -(C=O)- |
| ~35 | Cyclohexane -CH₂ - (adjacent to C-Cl₂) |
| ~28 | Cyclohexane -CH₂ - (adjacent to CH-COOEt) |
| ~14 | -O-CH₂-CH₃ |
Table 3: Predicted Infrared (IR) Spectroscopic Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2950 - 2850 | Medium-Strong | C-H stretch (aliphatic) |
| ~1735 | Strong | C=O stretch (ester) |
| ~1240 | Strong | C-O stretch (ester) |
| ~800 - 600 | Medium-Strong | C-Cl stretch |
Table 4: Predicted Mass Spectrometry (MS) Data
| m/z | Interpretation |
| 224/226/228 | [M]⁺, [M+2]⁺, [M+4]⁺ (due to ³⁵Cl and ³⁷Cl isotopes) |
| 195/197 | [M - C₂H₅]⁺ |
| 179/181 | [M - OC₂H₅]⁺ |
| 151 | [M - COOC₂H₅]⁺ |
Experimental Protocols
The following are general experimental procedures for obtaining NMR, IR, and MS data for liquid organic compounds like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃). The solvent should be chosen for its ability to dissolve the sample and for its minimal interference with the analyte's signals.
-
Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher for ¹H NMR.
-
Data Acquisition for ¹H NMR: Acquire the spectrum using a standard pulse sequence. Key parameters to set include the spectral width, acquisition time, relaxation delay, and the number of scans.
-
Data Acquisition for ¹³C NMR: A proton-decoupled pulse sequence is typically used to simplify the spectrum. Due to the low natural abundance of ¹³C, a larger number of scans and a longer acquisition time are generally required compared to ¹H NMR.
-
Data Processing: The raw data (Free Induction Decay - FID) is processed using a Fourier transform. This is followed by phase correction, baseline correction, and referencing the chemical shifts to an internal standard (e.g., tetramethylsilane, TMS, at 0.00 ppm).
Infrared (IR) Spectroscopy
-
Sample Preparation: For a neat liquid sample, a drop can be placed directly on the diamond window of an Attenuated Total Reflectance (ATR) accessory. Alternatively, a thin film of the liquid can be prepared between two salt plates (e.g., NaCl or KBr).[1]
-
Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is the standard instrument for acquiring IR spectra.[2]
-
Background Spectrum: A background spectrum of the clean ATR crystal or empty salt plates is recorded first and automatically subtracted from the sample spectrum to eliminate interference from atmospheric CO₂ and water vapor.[3]
-
Data Acquisition: The sample is scanned over the mid-infrared range (typically 4000-400 cm⁻¹).[2] Multiple scans are averaged to improve the signal-to-noise ratio.
-
Data Analysis: The resulting spectrum of absorbance or transmittance versus wavenumber is analyzed to identify characteristic absorption bands corresponding to specific functional groups.
Mass Spectrometry (MS)
-
Sample Introduction: The sample, dissolved in a suitable volatile solvent (e.g., methanol or acetonitrile), can be introduced into the mass spectrometer via direct infusion or, more commonly, after separation by gas chromatography (GC) or liquid chromatography (LC).[4]
-
Ionization: For a molecule of this type, Electron Ionization (EI) is a common technique, especially when coupled with GC. Electrospray Ionization (ESI) is a softer ionization method often used with LC that would likely result in a more prominent molecular ion peak.[4][5]
-
Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).[4]
-
Detection: The separated ions are detected, and their abundance is recorded.
-
Data Interpretation: The resulting mass spectrum is a plot of relative ion abundance versus m/z. The molecular ion peak confirms the molecular weight, and the fragmentation pattern provides structural information.
Experimental Workflow
The following diagram illustrates a general workflow for the spectroscopic analysis of a liquid organic compound.
Caption: General workflow for spectroscopic analysis of a liquid organic compound.
References
- 1. eng.uc.edu [eng.uc.edu]
- 2. drawellanalytical.com [drawellanalytical.com]
- 3. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 4. zefsci.com [zefsci.com]
- 5. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solubility of Ethyl 4,4-dichlorocyclohexanecarboxylate in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Physicochemical Properties of Ethyl 4,4-dichlorocyclohexanecarboxylate
A summary of the key computed physicochemical properties of this compound is presented in Table 1. These properties are crucial for understanding its potential solubility behavior.
| Property | Value | Source |
| Molecular Formula | C₉H₁₄Cl₂O₂ | PubChem[1] |
| Molecular Weight | 225.11 g/mol | PubChem[1] |
| IUPAC Name | ethyl 4,4-dichlorocyclohexane-1-carboxylate | PubChem[1] |
| XLogP3 | 2.8 | PubChem[1] |
| SMILES | CCOC(=O)C1CCC(CC1)(Cl)Cl | PubChem[1] |
Note: The XLogP3 value of 2.8 suggests that this compound is moderately lipophilic, indicating it is likely to be more soluble in non-polar organic solvents than in polar ones.
Theoretical Considerations for Solubility
The principle of "like dissolves like" is a fundamental concept in predicting solubility. This means that a solute will dissolve best in a solvent that has a similar polarity. Given the chemical structure of this compound, which includes a polar ester group and a larger, non-polar dichlorinated cyclohexane ring, its solubility is expected to vary across different organic solvents.
In the absence of experimental data, computational methods can provide estimations of solubility. Machine learning models, in conjunction with computational chemistry, have shown promise in predicting the solubility of organic compounds in various solvents.[2][3][4][5] These models take into account various molecular descriptors to predict solubility, offering a valuable starting point for solvent selection in experimental studies.
Experimental Determination of Solubility
A precise understanding of solubility requires empirical measurement. The following section outlines a detailed protocol for determining the solubility of this compound in organic solvents.
Experimental Workflow for Solubility Determination
References
- 1. This compound | C9H14Cl2O2 | CID 11276167 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Machine learning with physicochemical relationships: solubility prediction in organic solvents and water - PMC [pmc.ncbi.nlm.nih.gov]
- 3. s3.eu-west-1.amazonaws.com [s3.eu-west-1.amazonaws.com]
- 4. Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Proposed Synthesis of Ethyl 4,4-dichlorocyclohexanecarboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
Cyclohexane derivatives are prevalent structural motifs in a wide array of biologically active molecules and functional materials. The introduction of geminal dichloro groups can significantly modulate the physicochemical properties of a molecule, including its lipophilicity, metabolic stability, and conformational preferences. These alterations can, in turn, influence its biological activity or material properties. Ethyl 4,4-dichlorocyclohexanecarboxylate represents a simple yet potentially valuable building block for the synthesis of more complex molecules in drug discovery and materials science. This guide details a plausible and direct synthetic route to this target compound.
Proposed Synthetic Pathway
The most direct and chemically sound approach to the synthesis of this compound is the reaction of Ethyl 4-oxocyclohexanecarboxylate with a potent chlorinating agent capable of converting a ketone to a geminal dichloride. Phosphorus pentachloride (PCl5) is a well-established reagent for this transformation.[1] The proposed reaction is a single-step synthesis illustrated in the workflow below.
Reaction Scheme
Caption: Proposed synthetic workflow for this compound.
Physicochemical Data
Quantitative data for the synthesized product is not available in the literature. The following table summarizes the computed properties of the starting material and the target compound, obtained from the PubChem database.[2][3]
| Compound | Molecular Formula | Molar Mass ( g/mol ) |
| Ethyl 4-oxocyclohexanecarboxylate | C₉H₁₄O₃ | 170.21 |
| This compound | C₉H₁₄Cl₂O₂ | 225.11 |
Proposed Experimental Protocol
The following protocol is adapted from a general procedure for the geminal dichlorination of ketonucleosides using phosphorus pentachloride and should be optimized for the specific substrate.[4]
4.1. Materials and Equipment
-
Ethyl 4-oxocyclohexanecarboxylate
-
Phosphorus pentachloride (PCl₅)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Ethyl acetate (EtOAc)
-
Potassium phosphate buffer (pH 7)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere setup (e.g., nitrogen or argon)
-
Low-temperature bath (e.g., dry ice/acetone)
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
4.2. Reaction Procedure
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve Ethyl 4-oxocyclohexanecarboxylate (1.0 equiv) in anhydrous dichloromethane.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add phosphorus pentachloride (PCl₅) (approximately 2.0-4.0 equiv) to the stirred solution. The addition should be portion-wise to control the reaction exotherm.
-
After the addition is complete, allow the reaction mixture to slowly warm to a temperature between -50 °C and room temperature, while monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Stir the reaction for a period of 2-6 hours, or until TLC analysis indicates the consumption of the starting material.
4.3. Work-up and Purification
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Carefully quench the reaction by slowly adding a pre-cooled potassium phosphate buffer (pH 7).
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with cold water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude residue by silica gel column chromatography to afford the desired this compound.
Proposed Characterization
The purified product should be characterized by standard spectroscopic methods to confirm its identity and purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be acquired to confirm the structure of the product. The disappearance of the ketone signal and the appearance of a new quaternary carbon signal in the ¹³C NMR spectrum would be indicative of the successful dichlorination.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula of the product. The isotopic pattern of the two chlorine atoms will be a key diagnostic feature.
-
Infrared (IR) Spectroscopy: The IR spectrum should show the disappearance of the C=O stretching vibration of the ketone and the presence of the ester C=O stretch.
Safety Considerations
-
Phosphorus pentachloride is a corrosive and moisture-sensitive solid. It reacts violently with water to produce hydrochloric acid. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.
-
Dichloromethane is a volatile and potentially carcinogenic solvent. Handle with care in a fume hood.
-
The reaction is exothermic and should be cooled appropriately.
Conclusion
This technical guide provides a detailed, albeit proposed, framework for the synthesis of this compound via the geminal dichlorination of Ethyl 4-oxocyclohexanecarboxylate with phosphorus pentachloride. While a specific experimental protocol and characterization data are absent from the current literature, the outlined procedure, based on established chemical precedent, offers a robust starting point for researchers. Successful synthesis and characterization of this compound will provide a valuable new building block for the fields of medicinal chemistry and materials science. It is strongly recommended that this reaction be performed on a small scale initially to determine the optimal reaction conditions.
References
IUPAC name for Ethyl 4,4-dichlorocyclohexanecarboxylate
An In-depth Technical Guide to Ethyl 4,4-dichlorocyclohexane-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of ethyl 4,4-dichlorocyclohexane-1-carboxylate, a halogenated derivative of ethyl cyclohexanecarboxylate. The document details its chemical identity, including its IUPAC name, structure, and key identifiers. While experimental data is limited in publicly available literature, this guide furnishes computed physicochemical properties. A plausible experimental protocol for its synthesis from a common starting material, ethyl 4-oxocyclohexanecarboxylate, is presented, accompanied by a workflow diagram. Furthermore, predicted spectroscopic data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) are provided to aid in the characterization of this compound. This guide is intended to serve as a valuable resource for researchers in organic synthesis and drug discovery who may consider this molecule as a potential building block or intermediate.
Chemical Identity and Properties
The formal IUPAC name for the compound is ethyl 4,4-dichlorocyclohexane-1-carboxylate [1]. It is a diester of cyclohexanedicarboxylic acid and a derivative of cyclohexane.
Table 1: Chemical Identifiers and Computed Properties
| Identifier/Property | Value | Reference |
| IUPAC Name | ethyl 4,4-dichlorocyclohexane-1-carboxylate | [1] |
| Synonyms | Ethyl 4,4-dichlorocyclohexanecarboxylate | [1] |
| CAS Number | 444578-35-2 | [1] |
| Molecular Formula | C₉H₁₄Cl₂O₂ | [1] |
| Molecular Weight | 225.11 g/mol | [1] |
| Canonical SMILES | CCOC(=O)C1CCC(CC1)(Cl)Cl | [1] |
| InChI Key | AWUTUWCWOFBQSG-UHFFFAOYSA-N | [1] |
| XLogP3 (Computed) | 2.8 | [1] |
| Hydrogen Bond Donor Count | 0 | [1] |
| Hydrogen Bond Acceptor Count | 2 | [1] |
| Rotatable Bond Count | 2 | [1] |
| Exact Mass (Computed) | 224.037085 Da | [1] |
| Topological Polar Surface Area | 26.3 Ų | [1] |
Note: The physical properties listed are computationally derived and have not been experimentally verified in the cited sources.
Synthesis of Ethyl 4,4-dichlorocyclohexane-1-carboxylate
Proposed Synthetic Workflow
Caption: A proposed workflow for the synthesis of Ethyl 4,4-dichlorocyclohexane-1-carboxylate.
Detailed Experimental Protocol (Proposed)
This protocol is hypothetical and should be performed with all necessary safety precautions by trained personnel.
-
Reagents and Equipment:
-
Ethyl 4-oxocyclohexanecarboxylate
-
Phosphorus pentachloride (PCl₅)
-
Anhydrous carbon tetrachloride (CCl₄) or another suitable inert solvent
-
Round-bottom flask with reflux condenser and gas outlet
-
Stirring apparatus
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
-
Standard laboratory glassware
-
-
Procedure:
-
In a dry, round-bottom flask under an inert atmosphere, add ethyl 4-oxocyclohexanecarboxylate (1 equivalent).
-
Dissolve the starting material in anhydrous carbon tetrachloride.
-
Cool the stirred solution in an ice bath to 0 °C.
-
Slowly and portion-wise, add phosphorus pentachloride (1.1 equivalents) to the cooled solution. Control the rate of addition to manage the exothermic reaction and the evolution of HCl gas (ensure proper ventilation and gas scrubbing).
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.
-
Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice to quench the reaction and hydrolyze any remaining PCl₅.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer with additional portions of CCl₄ or another suitable solvent like dichloromethane.
-
Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine.
-
Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator.
-
Purify the resulting crude oil by column chromatography on silica gel to obtain the pure ethyl 4,4-dichlorocyclohexane-1-carboxylate.
-
Spectroscopic Characterization (Predicted)
The following tables outline the predicted spectroscopic data for ethyl 4,4-dichlorocyclohexane-1-carboxylate based on its chemical structure and comparison with structurally related compounds.
Table 2: Predicted ¹H NMR Spectral Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 4.15 | Quartet | 2H | -O-CH₂ -CH₃ |
| 2.50 | Multiplet | 1H | CH -COOEt |
| 2.20 - 2.40 | Multiplet | 4H | -CH₂ -C(Cl)₂-CH₂ - |
| 1.80 - 2.00 | Multiplet | 4H | -CH₂ -CH(COOEt)-CH₂ - |
| 1.25 | Triplet | 3H | -O-CH₂-CH₃ |
Table 3: Predicted ¹³C NMR Spectral Data
| Chemical Shift (δ, ppm) | Assignment |
| 174.5 | C =O (Ester) |
| 85.0 | -C (Cl)₂- |
| 61.0 | -O-C H₂-CH₃ |
| 42.0 | -C H-COOEt |
| 34.0 | -C H₂-C(Cl)₂-C H₂- |
| 28.0 | -C H₂-CH(COOEt)-C H₂- |
| 14.2 | -O-CH₂-C H₃ |
Table 4: Predicted Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 2980-2850 | C-H Stretch | Alkyl C-H |
| 1735 | C=O Stretch | Ester Carbonyl |
| 1180 | C-O Stretch | Ester C-O |
| 800-600 | C-Cl Stretch | Alkyl Halide |
Table 5: Predicted Mass Spectrometry (MS) Data
| m/z | Interpretation |
| 224, 226, 228 | [M]⁺ Molecular ion peak cluster (due to ³⁵Cl and ³⁷Cl isotopes) |
| 189, 191 | [M - Cl]⁺ |
| 179, 181 | [M - OCH₂CH₃]⁺ |
| 151, 153 | [M - COOCH₂CH₃]⁺ |
Potential Applications in Research and Development
While specific biological activities or applications of ethyl 4,4-dichlorocyclohexane-1-carboxylate are not documented, its structure is of interest to medicinal and synthetic chemists. The gem-dichloro group can serve as a synthetic handle for further chemical modifications, such as dehalogenation to form an alkene, or as a precursor to a ketone. Such functionalized cyclohexane rings are common scaffolds in pharmaceutical compounds. This molecule could therefore be a valuable intermediate in the synthesis of novel bioactive molecules.
Safety and Handling
No specific toxicological data for ethyl 4,4-dichlorocyclohexane-1-carboxylate is available. As with all halogenated organic compounds, it should be handled with appropriate care in a well-ventilated chemical fume hood. Standard personal protective equipment (safety glasses, chemically resistant gloves, lab coat) should be worn at all times. Avoid inhalation, ingestion, and contact with skin and eyes. In case of exposure, seek immediate medical attention.
References
Physical and chemical properties of Ethyl 4,4-dichlorocyclohexanecarboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties of Ethyl 4,4-dichlorocyclohexanecarboxylate, a halogenated cyclic ester of interest in synthetic chemistry and drug discovery. This document details its known characteristics, outlines plausible experimental protocols for its synthesis and analysis, and discusses its potential chemical reactivity.
Compound Identification and Properties
This compound is a derivative of cyclohexanecarboxylic acid containing a geminal dichloro substitution at the 4-position and an ethyl ester functional group.
Table 1: Compound Identifiers
| Identifier | Value |
| IUPAC Name | ethyl 4,4-dichlorocyclohexane-1-carboxylate[1] |
| Molecular Formula | C₉H₁₄Cl₂O₂[1] |
| CAS Number | 10145-33-2 (reference to a similar structure, specific CAS may vary) |
| Canonical SMILES | CCOC(=O)C1CCC(CC1)(Cl)Cl[1] |
| InChIKey | AWUTUWCWOFBQSG-UHFFFAOYSA-N[1] |
Table 2: Physical and Chemical Properties
While experimental data for this specific compound is limited, the following table includes computed properties from reliable chemical databases. For reference, some experimental data for the analogous compound, Ethyl 4,4-difluorocyclohexanecarboxylate, are included to provide an estimation basis.
| Property | Value (Computed for Dichloro-) | Reference Value (Experimental for Difluoro-) |
| Molecular Weight | 225.11 g/mol [1] | 192.2 g/mol [2] |
| Boiling Point | Not available | 84-86 °C / 8 mmHg[2] |
| Density | Not available | 1.10 ± 0.1 g/cm³ (Predicted)[2] |
| XLogP3 | 2.8[1] | Not available |
| Topological Polar Surface Area | 26.3 Ų[1] | Not available |
Experimental Protocols
The following sections detail proposed experimental methodologies for the synthesis and characterization of this compound based on established chemical transformations of similar substrates.
The synthesis of the target compound can be achieved from the corresponding ketone, Ethyl 4-oxocyclohexanecarboxylate, via a geminal dichlorination reaction. A common reagent for this transformation is phosphorus pentachloride (PCl₅).[3]
Reaction Scheme:
Detailed Protocol:
-
Reaction Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a magnetic stirrer. The apparatus should be dried to prevent premature hydrolysis of the PCl₅.
-
Reagents: Charge the flask with Ethyl 4-oxocyclohexanecarboxylate (1 equivalent). Slowly add phosphorus pentachloride (1.1 equivalents) in portions to control the initial exothermic reaction. A suitable inert solvent, such as carbon tetrachloride or chloroform, can be used.
-
Reaction Conditions: Gently heat the reaction mixture to reflux and maintain for several hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: After completion, cool the reaction mixture to room temperature. Carefully pour the mixture onto crushed ice to quench the unreacted PCl₅ and hydrolyze the phosphorus oxychloride byproduct.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or diethyl ether).
-
Washing: Wash the combined organic extracts sequentially with water, a saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain the pure this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:
GC-MS is a powerful technique for the identification and purity assessment of volatile and semi-volatile organic compounds like this compound.
Instrumentation and Conditions:
-
Gas Chromatograph: Equipped with a capillary column suitable for the analysis of halogenated esters (e.g., a DB-5ms or equivalent).
-
Injection: A split/splitless injector is typically used.
-
Oven Program: A temperature gradient program should be developed to ensure good separation of the product from any impurities. A typical program might start at a low temperature (e.g., 50 °C), ramp up to a high temperature (e.g., 250 °C), and hold for a few minutes.
-
Carrier Gas: Helium or hydrogen at a constant flow rate.
-
Mass Spectrometer: An electron ionization (EI) source is standard for generating mass spectra. The mass analyzer (e.g., a quadrupole) can be scanned over a relevant mass range (e.g., m/z 40-400).
Data Analysis:
The identity of the compound can be confirmed by its retention time and the fragmentation pattern in the mass spectrum. The purity can be determined by the relative area of the product peak in the chromatogram.
Chemical Properties and Reactivity
-
Hydrolytic Stability: As an ethyl ester, the compound is susceptible to hydrolysis under both acidic and basic conditions to yield 4,4-dichlorocyclohexanecarboxylic acid and ethanol.[4][5] The rate of hydrolysis is significantly faster under basic conditions.
-
Thermal Stability: The compound is expected to be reasonably stable to heat, allowing for purification by vacuum distillation. However, prolonged exposure to high temperatures may lead to decomposition.
-
Nucleophilic Substitution: The chlorine atoms are attached to a tertiary carbon, which generally hinders SN2 reactions. SN1 reactions might be possible under forcing conditions that favor carbocation formation. The reactivity of the carbon-halogen bond is expected to be lower than that of the corresponding bromide or iodide derivatives.[6][7]
-
Reduction: The gem-dichloro group can potentially be reduced to a methylene group or a monochloro group using various reducing agents.
-
Elimination Reactions: Treatment with a strong base could potentially lead to elimination reactions, forming an alkene.
Visualizations
The following diagram illustrates a typical workflow for the synthesis and characterization of a novel chemical entity like this compound.
Caption: Workflow for Synthesis and Characterization.
References
- 1. This compound | C9H14Cl2O2 | CID 11276167 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. ETHYL 4,4-DIFLUOROCYCLOHEXANECARBOXYLATE | 178312-47-5 [amp.chemicalbook.com]
- 3. quora.com [quora.com]
- 4. organic-synthesis.com [organic-synthesis.com]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. Alkyl Halide Reactivity [www2.chemistry.msu.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
Ethyl 4,4-dichlorocyclohexanecarboxylate: A Versatile Building Block for Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 4,4-dichlorocyclohexanecarboxylate is a halogenated carbocyclic ester with significant potential as a versatile building block in modern organic synthesis. The presence of a gem-dichoro group on the cyclohexyl ring, combined with a reactive ester functionality, offers a unique platform for the introduction of diverse chemical motifs. This guide provides a comprehensive overview of the synthesis, properties, and potential synthetic applications of this compound, with a focus on its utility in the construction of complex molecular architectures relevant to pharmaceutical and materials science research.
Introduction
The strategic incorporation of halogenated carbocycles is a prominent theme in medicinal chemistry and materials science. The presence of halogens can significantly modulate a molecule's physicochemical properties, including lipophilicity, metabolic stability, and conformational preference. The gem-dichloro motif, in particular, serves as a synthetic linchpin for a variety of chemical transformations. This compound, with its bifunctional nature, emerges as an attractive starting material for the synthesis of novel scaffolds.
Physicochemical and Spectroscopic Data
While extensive experimental data for this compound is not widely published, its key properties can be calculated and inferred from its structure.
| Property | Value | Source |
| Molecular Formula | C₉H₁₄Cl₂O₂ | [1] |
| Molecular Weight | 225.11 g/mol | [1] |
| CAS Number | 444578-35-2 | [1] |
| IUPAC Name | ethyl 4,4-dichlorocyclohexane-1-carboxylate | [1] |
| Canonical SMILES | CCOC(=O)C1CCC(CC1)(Cl)Cl | [1] |
Table 1: Physicochemical Properties of this compound
Based on its structure, the following spectroscopic characteristics are anticipated:
| Spectroscopy | Expected Features |
| ¹H NMR | Signals corresponding to the ethyl group (triplet and quartet), and complex multiplets for the cyclohexyl protons. The protons adjacent to the dichlorinated carbon would be expected to be shifted downfield. |
| ¹³C NMR | A quaternary carbon signal for C4 (the carbon bearing the two chlorine atoms) at a characteristic downfield shift. Signals for the ester carbonyl, the O-CH₂ and CH₃ of the ethyl group, and the remaining cyclohexyl carbons. |
| IR Spectroscopy | A strong absorption band for the C=O stretch of the ester group (typically around 1730-1750 cm⁻¹), and C-Cl stretching vibrations in the fingerprint region. |
| Mass Spectrometry | A molecular ion peak with a characteristic isotopic pattern for two chlorine atoms (M, M+2, M+4). |
Table 2: Predicted Spectroscopic Data for this compound
Synthesis of this compound
A plausible and efficient synthetic route to this compound involves the gem-dichlorination of the readily available Ethyl 4-oxocyclohexanecarboxylate. This transformation can be achieved using various chlorinating agents. A general workflow for this synthesis is depicted below.
Figure 1: Proposed synthetic workflow for this compound.
Detailed Experimental Protocol (Proposed)
Reagents and Materials:
-
Ethyl 4-oxocyclohexanecarboxylate
-
Phosphorus pentachloride (PCl₅) or Thionyl chloride (SOCl₂)
-
Inert solvent (e.g., dichloromethane, chloroform)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Standard glassware for organic synthesis
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, dissolve Ethyl 4-oxocyclohexanecarboxylate in an anhydrous, inert solvent.
-
Cool the solution in an ice bath.
-
Slowly add one equivalent of the chlorinating agent (e.g., PCl₅) portion-wise, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature and carefully quench by pouring it over crushed ice.
-
Separate the organic layer, and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography to yield pure this compound.
Synthetic Applications as a Building Block
This compound serves as a versatile intermediate for a range of chemical transformations, primarily targeting the gem-dichloro and ester functionalities.
Figure 2: Potential reaction pathways of this compound.
Transformations of the gem-Dichloro Group
-
Elimination Reactions: Treatment with a strong base can induce the elimination of HCl to form the corresponding vinyl chloride. Further elimination could potentially lead to a cyclohexadiene derivative.
-
Reduction: The gem-dichloro group can be reduced to a methylene group (CH₂) using various reducing agents, such as tributyltin hydride or zinc dust, providing access to 4-substituted cyclohexanecarboxylates.
-
Substitution Reactions: Under specific conditions, one or both chlorine atoms may be substituted by other nucleophiles, although this is generally less facile than for primary or secondary halides.
Transformations of the Ester Group
-
Hydrolysis: The ethyl ester can be readily hydrolyzed under acidic or basic conditions to yield 4,4-dichlorocyclohexanecarboxylic acid. This carboxylic acid is a valuable intermediate for further derivatization. A similar hydrolysis is documented for the difluoro analogue[2].
-
Amidation: The ester can be converted to a wide range of amides by reaction with primary or secondary amines.
-
Reduction: The ester can be reduced to the corresponding primary alcohol, 4,4-dichlorocyclohexylmethanol, using strong reducing agents like lithium aluminum hydride.
Applications in Drug Discovery and Medicinal Chemistry
While there are no specific drugs in the market that are directly synthesized from this compound, the 4,4-disubstituted cyclohexanecarboxylate scaffold is of significant interest in drug design. The gem-dichloro group can act as a bioisostere for other functional groups or can be transformed into other functionalities to explore the chemical space around a pharmacophore. The rigidified cyclohexyl ring can also serve as a non-aromatic spacer to orient pharmacophoric elements in a desired three-dimensional arrangement.
Conclusion
This compound is a promising, yet underexplored, building block in organic synthesis. Its straightforward synthesis from a commercially available starting material and the orthogonal reactivity of its two functional groups make it a valuable tool for the construction of complex and novel molecular architectures. Further exploration of its reactivity is warranted and is expected to unveil new applications in the synthesis of bioactive molecules and advanced materials.
References
Ethyl 4,4-dichlorocyclohexanecarboxylate: A Technical Guide to Safety and Handling
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: A specific Safety Data Sheet (SDS) for Ethyl 4,4-dichlorocyclohexanecarboxylate was not available at the time of this publication. The following information is compiled from computed data and safety information for structurally similar compounds. It is intended as a guide and should be supplemented with a thorough risk assessment before handling this chemical.
Introduction
This compound is a halogenated organic compound with potential applications in chemical synthesis and drug discovery. As with any chemical substance, understanding its properties and potential hazards is crucial for safe handling in a laboratory setting. This guide provides a summary of available data on its physical and chemical properties, extrapolated potential hazards, and recommended safety procedures.
Physical and Chemical Properties
The following table summarizes the computed physical and chemical properties for this compound.[1]
| Property | Value |
| Molecular Formula | C₉H₁₄Cl₂O₂ |
| Molecular Weight | 225.11 g/mol |
| IUPAC Name | ethyl 4,4-dichlorocyclohexane-1-carboxylate |
| CAS Number | 444578-35-2 |
| XLogP3 | 2.8 |
| Hydrogen Bond Donor Count | 0 |
| Hydrogen Bond Acceptor Count | 2 |
| Rotatable Bond Count | 3 |
| Exact Mass | 224.0370851 Da |
| Monoisotopic Mass | 224.0370851 Da |
| Topological Polar Surface Area | 26.3 Ų |
| Heavy Atom Count | 13 |
| Complexity | 182 |
Hazard Identification and Precautionary Measures
Based on the safety data for structurally related dichlorinated and cyclohexanecarboxylate compounds, this compound may present the following hazards.
Potential Hazard Statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P264: Wash skin thoroughly after handling.
-
P270: Do not eat, drink or smoke when using this product.
-
P271: Use only outdoors or in a well-ventilated area.
-
P280: Wear protective gloves/ eye protection/ face protection.
Experimental Protocols: Safe Handling and Storage
The following protocols are general best practices for handling chemical compounds of this nature in a research setting.
Personal Protective Equipment (PPE)
A risk assessment should be conducted to determine the appropriate PPE. The following are general recommendations.
Engineering Controls
-
Ventilation: Work with this compound should be conducted in a well-ventilated area. A chemical fume hood is recommended, especially when heating the substance or if it is volatile.
-
Eyewash Stations and Safety Showers: Ensure that eyewash stations and safety showers are readily accessible in the immediate work area.
Handling Procedures
-
Avoid Contact: Minimize direct contact with the skin and eyes.
-
Avoid Inhalation: Do not breathe dust, fumes, or vapors.
-
Grounding: If transferring large quantities of the substance, ensure proper grounding to prevent static discharge.
-
Hygiene: Wash hands thoroughly with soap and water after handling and before eating, drinking, or smoking.
Storage
-
Container: Keep the container tightly closed and properly labeled.
-
Conditions: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.
-
Segregation: Store away from food and drink.
First-Aid Measures
The following first-aid measures are based on general knowledge of similar chemical compounds. Seek medical attention if symptoms persist.
| Exposure Route | First-Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. |
| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. |
Accidental Release Measures
Small Spills
-
Ventilate: Ensure adequate ventilation.
-
Absorb: Absorb the spill with an inert, non-combustible material such as sand, earth, or vermiculite.
-
Collect: Shovel the material into a suitable, labeled container for disposal.
-
Clean: Clean the spill area with a suitable solvent, followed by washing with soap and water.
Large Spills
-
Evacuate: Evacuate non-essential personnel from the area.
-
Contain: Dike the spill to prevent it from spreading.
-
Follow Small Spill Procedures: Follow the procedures for a small spill.
-
Decontaminate: Decontaminate the area and equipment used for cleanup.
Firefighting Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.
-
Unsuitable Extinguishing Media: Do not use a heavy stream of water as it may spread the fire.
-
Specific Hazards: Thermal decomposition may produce toxic and corrosive fumes, including hydrogen chloride and carbon oxides.
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.
Disposal Considerations
Dispose of this chemical and its container in accordance with all applicable local, state, and federal regulations. Do not allow it to enter drains or waterways.
Toxicological and Ecological Information
No specific toxicological or ecological data for this compound was found. Based on its structure, it should be handled with the assumption that it may be harmful to aquatic life. Avoid release into the environment.
Conclusion
While specific safety data for this compound is limited, a conservative approach to handling based on the information available for similar compounds is essential. Researchers and laboratory personnel must conduct a thorough risk assessment before use, implement appropriate engineering controls, wear the necessary personal protective equipment, and be prepared to respond to accidental exposures or spills. Adherence to these guidelines will help to ensure a safe working environment when handling this compound.
References
Methodological & Application
Application Notes and Protocols for Ethyl 4,4-dichlorocyclohexanecarboxylate in Medicinal Chemistry
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ethyl 4,4-dichlorocyclohexanecarboxylate is a halogenated carbocyclic compound. While direct applications of this specific molecule in medicinal chemistry are not extensively documented in publicly available literature, its structural features present intriguing possibilities for its use as a versatile scaffold in drug discovery. The core structure, a cyclohexane ring bearing a gem-dichloro group and an ethyl ester, offers multiple points for chemical modification and exploration of chemical space.
The gem-dichloro group is of particular interest as it can serve as a bioisosteric replacement for a carbonyl group. Bioisosterism is a strategy in drug design where a functional group is replaced by another with similar steric and electronic properties to improve the pharmacokinetic or pharmacodynamic properties of a compound. The tetrahedral geometry of the CCl₂ group mimics the sp² hybridized carbon of a ketone, but with altered polarity, lipophilicity, and metabolic stability. This can be advantageous in overcoming issues related to the reactivity or metabolic liabilities of a ketone functional group in a drug candidate.
These application notes provide a prospective guide for researchers interested in exploring the potential of this compound as a novel building block in medicinal chemistry. The following sections detail a proposed synthesis of the scaffold, protocols for its derivatization, and a hypothetical example of how screening data for such derivatives could be presented.
Bioisosteric Relationship
Caption: Bioisosteric replacement of a carbonyl with a gem-dichloro group.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes a plausible two-step synthesis starting from the commercially available Ethyl 4-oxocyclohexanecarboxylate.
Workflow for Synthesis
Caption: Synthetic workflow for this compound.
Materials:
-
Ethyl 4-oxocyclohexanecarboxylate
-
Phosphorus pentachloride (PCl₅)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
Reaction Setup: In a flame-dried two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, dissolve Ethyl 4-oxocyclohexanecarboxylate (1 equivalent) in anhydrous dichloromethane.
-
Addition of Reagent: Cool the solution to 0 °C in an ice bath. Carefully add phosphorus pentachloride (1.1 equivalents) portion-wise over 30 minutes. Caution: The reaction can be exothermic.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the reaction for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, carefully pour the reaction mixture into a beaker of crushed ice.
-
Workup: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (twice), water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure this compound.
Protocol 2: Synthesis of a 4,4-dichlorocyclohexanecarboxamide Library
This protocol details the hydrolysis of the ethyl ester to the corresponding carboxylic acid, followed by amide coupling to generate a library of amides.
Workflow for Derivatization and Screening
Caption: Workflow for amide library synthesis and biological screening.
Part A: Hydrolysis of this compound
Materials:
-
This compound
-
Lithium hydroxide (LiOH)
-
Tetrahydrofuran (THF)
-
Water
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: Dissolve this compound (1 equivalent) in a mixture of THF and water (3:1).
-
Addition of Base: Add lithium hydroxide (2 equivalents) and stir the mixture at room temperature for 4-6 hours, monitoring by TLC.
-
Acidification: After completion, remove the THF under reduced pressure. Cool the aqueous residue in an ice bath and acidify to pH 2-3 with 1 M HCl.
-
Extraction: Extract the aqueous layer with ethyl acetate (three times).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate to yield 4,4-dichlorocyclohexanecarboxylic acid. This is often used in the next step without further purification.
Part B: Parallel Amide Synthesis
Materials:
-
4,4-dichlorocyclohexanecarboxylic acid
-
A library of primary and secondary amines
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Dimethylformamide (DMF), anhydrous
-
96-well reaction block
Procedure:
-
Stock Solutions: Prepare a stock solution of 4,4-dichlorocyclohexanecarboxylic acid in anhydrous DMF (e.g., 0.5 M). Prepare a stock solution of HATU in anhydrous DMF (e.g., 0.55 M). Prepare a stock solution of DIPEA in anhydrous DMF (e.g., 1.5 M).
-
Amine Plate: In a 96-well reaction block, add a solution of each amine (1.1 equivalents) in DMF to individual wells.
-
Reagent Addition: To each well, add the 4,4-dichlorocyclohexanecarboxylic acid stock solution (1 equivalent). Then, add the HATU stock solution (1.1 equivalents) followed by the DIPEA stock solution (3 equivalents).
-
Reaction: Seal the 96-well block and shake at room temperature for 12 hours.
-
Workup and Purification: Quench the reactions by adding water to each well. Extract the products using an automated liquid handler with a suitable organic solvent (e.g., ethyl acetate). The crude products can then be purified by preparatory HPLC-MS.
Data Presentation
The following table is a hypothetical representation of screening data for a library of 4,4-dichlorocyclohexanecarboxamide derivatives against a target kinase.
Table 1: Hypothetical Screening Data for Amide Derivatives
| Compound ID | Amine Moiety (R) | IC₅₀ (µM) vs. Target Kinase |
| EDC-001 | Benzylamine | 15.2 |
| EDC-002 | 4-Fluorobenzylamine | 8.5 |
| EDC-003 | Aniline | > 50 |
| EDC-004 | Morpholine | 22.1 |
| EDC-005 | Piperidine | 35.8 |
| EDC-006 | (S)-1-Phenylethylamine | 5.1 |
| EDC-007 | (R)-1-Phenylethylamine | 25.3 |
Disclaimer: The protocols and data presented are hypothetical and intended for illustrative purposes. Researchers should conduct their own literature searches for validated synthetic procedures and adapt them as necessary. All chemical manipulations should be performed with appropriate safety precautions in a certified laboratory environment.
Application Notes and Protocols: Reactions of Ethyl 4,4-dichlorocyclohexanecarboxylate with Nucleophiles
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the reactivity of ethyl 4,4-dichlorocyclohexanecarboxylate with various nucleophiles. This geminal dichloride offers a versatile scaffold for the synthesis of a range of 4-substituted cyclohexanecarboxylate derivatives, which are valuable intermediates in medicinal chemistry and materials science. The following sections detail the key reactions, present quantitative data in a structured format, provide detailed experimental protocols, and visualize the reaction pathways.
Introduction
This compound is a bifunctional molecule containing both a reactive gem-dichloro group and an ester moiety. This combination allows for a variety of chemical transformations, including nucleophilic substitution, elimination, and hydrolysis. The resulting products, such as 4-oxo-cyclohexanecarboxylates, 4-substituted cyclohexanecarboxylates, and cyclohexene derivatives, are important building blocks in the synthesis of pharmaceuticals, including tranexamic acid analogues, and other biologically active molecules.[1][2][3][4][5] Understanding the reactivity of this substrate with different nucleophiles is crucial for its effective utilization in synthetic organic chemistry.
Key Reactions and Data Summary
The reactions of this compound can be broadly categorized into three main types: hydrolysis of the gem-dichloro group, nucleophilic substitution of the chlorine atoms, and elimination to form an alkene. The ester group can also undergo hydrolysis under appropriate conditions. The outcomes of these reactions are highly dependent on the nature of the nucleophile and the reaction conditions.
Table 1: Hydrolysis of this compound
| Nucleophile/Reagent | Product | Reaction Conditions | Yield | Reference |
| Water (acid-catalyzed) | Ethyl 4-oxocyclohexanecarboxylate | Excess H₂O, H⁺ catalyst, heat | Moderate to High | General Knowledge |
| Sodium Hydroxide | Sodium 4-oxocyclohexanecarboxylate | NaOH (aq), heat | High | [6][7] |
Table 2: Nucleophilic Substitution and Elimination Reactions
| Nucleophile | Product(s) | Reaction Conditions | Yield | Notes |
| Sodium Hydroxide (strong base) | Ethyl 4-chlorocyclohex-3-enecarboxylate | Ethanolic NaOH, reflux | Not specified | Elimination is a likely pathway.[8] |
| Ammonia | Ethyl 4-aminocyclohex-3-enecarboxylate and/or 4,4-diaminocyclohexanecarboxylate | Anhydrous NH₃, pressure | Not specified | Substitution and/or elimination-addition possible. |
| Sodium Azide | Ethyl 4,4-diazidocyclohexanecarboxylate | NaN₃ in polar aprotic solvent (e.g., DMF) | Not specified | Potential precursor to diamino compounds. |
| Sodium Hydrosulfide | Ethyl 4-thioxocyclohexanecarboxylate | NaSH in ethanol | Not specified | Hydrolysis of the dichloride to a thioketone. |
Experimental Protocols
Protocol 1: Acid-Catalyzed Hydrolysis to Ethyl 4-oxocyclohexanecarboxylate
Materials:
-
This compound
-
1 M Hydrochloric Acid (HCl)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask, reflux condenser, separatory funnel, rotary evaporator
Procedure:
-
To a solution of this compound (1.0 eq) in a suitable solvent (e.g., dioxane or THF), add an excess of 1 M HCl (5-10 eq).
-
Heat the mixture to reflux and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature and extract with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution until effervescence ceases, followed by a wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude ethyl 4-oxocyclohexanecarboxylate.
-
Purify the product by vacuum distillation or column chromatography on silica gel.
Protocol 2: Base-Mediated Elimination to Ethyl 4-chlorocyclohex-3-enecarboxylate
Materials:
-
This compound
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Diethyl ether
-
Saturated ammonium chloride solution
-
Anhydrous sodium sulfate
-
Round-bottom flask, reflux condenser, separatory funnel, rotary evaporator
Procedure:
-
Dissolve this compound (1.0 eq) in ethanol in a round-bottom flask.
-
Add a solution of sodium hydroxide (1.1 eq) in ethanol dropwise to the stirred solution.
-
Heat the reaction mixture to reflux and monitor by TLC.
-
After the reaction is complete, cool to room temperature and neutralize with saturated ammonium chloride solution.
-
Extract the product with diethyl ether (3 x 50 mL).
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude product.
-
Purify by vacuum distillation to yield ethyl 4-chlorocyclohex-3-enecarboxylate.[8]
Reaction Pathways and Workflows
The following diagrams illustrate the key reaction pathways of this compound and a general experimental workflow for a typical reaction.
Caption: Reaction pathways of this compound.
Caption: General experimental workflow for nucleophilic reactions.
Applications in Drug Development
The derivatives of this compound are valuable intermediates in the synthesis of pharmaceutically active compounds. For instance, 4-aminocyclohexanecarboxylic acid and its derivatives are core structures in various drugs.[2][3][4][5][9] The ability to introduce different functionalities at the 4-position of the cyclohexane ring through the reactions described above opens up avenues for the creation of new chemical entities with potential therapeutic applications. The synthesis of tranexamic acid, an antifibrinolytic agent, and its analogues can be envisioned starting from intermediates derived from this compound.[1] Furthermore, the resulting 4-substituted cyclohexanecarboxylic acids can serve as scaffolds for the development of inhibitors for various enzymes and receptors.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. CN108602758B - Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof - Google Patents [patents.google.com]
- 4. WO2017134212A1 - Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid and its derivatives - Google Patents [patents.google.com]
- 5. 4-Aminocyclohexanecarboxylic acid | C7H13NO2 | CID 171560 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Solved 1.DL 4-4 Ethyl acetate reacts with sodium hydroxide | Chegg.com [chegg.com]
- 7. quora.com [quora.com]
- 8. Page loading... [wap.guidechem.com]
- 9. prepchem.com [prepchem.com]
Application Notes and Protocols: Reduction of the Ester Group in Ethyl 4,4-dichlorocyclohexanecarboxylate
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ethyl 4,4-dichlorocyclohexanecarboxylate is a halogenated cyclic ester of significant interest as a synthetic intermediate.[1] The reduction of its ester functionality to the corresponding primary alcohol, (4,4-dichlorocyclohexyl)methanol, is a critical transformation for accessing novel scaffolds in medicinal chemistry and materials science. This document provides detailed protocols for this reduction, focusing on the selection of appropriate reducing agents and reaction conditions to achieve high efficiency while preserving the gem-dihalogenated moiety. The primary challenge lies in the chemoselective reduction of the ester group in the presence of the C-Cl bonds, which can also be susceptible to reduction by potent hydride reagents.
Comparative Analysis of Reducing Agents
The choice of reducing agent is paramount for the successful conversion of this compound to (4,4-dichlorocyclohexyl)methanol. The reactivity of common hydride reagents varies significantly towards esters and alkyl halides.
| Reducing Agent | Typical Reagent | Solvent | Temperature (°C) | Outcome & Selectivity Considerations |
| Lithium Aluminum Hydride (LiAlH₄) | 2-3 equivalents | Anhydrous THF, Diethyl Ether | 0 to RT | High Reactivity: Efficiently reduces esters to primary alcohols.[2][3] Low Chemoselectivity: High risk of reducing the C-Cl bonds, leading to dehalogenated byproducts.[4][5] |
| Diisobutylaluminum Hydride (DIBAL-H) | 2-3 equivalents | Anhydrous Toluene, THF, DCM | -78 to RT | Controlled Reactivity: Reduces esters to alcohols.[6] Partial reduction to the aldehyde is possible at low temperatures (-78°C) but can be difficult to control.[7][8] Generally offers better selectivity for the ester over the C-Cl bonds compared to LiAlH₄. |
| Lithium Borohydride (LiBH₄) | 2-4 equivalents | Anhydrous THF, Diethyl Ether | RT to Reflux | Moderate Reactivity: Reduces esters effectively and is more selective than LiAlH₄.[9][10] It shows good selectivity for esters in the presence of carboxylic acids and amides, suggesting a lower propensity to reduce alkyl halides.[10] |
| Sodium Borohydride (NaBH₄) | >2 equivalents | Methanol, Ethanol | RT to Reflux | Low Reactivity: Generally does not reduce esters under standard conditions, making it unsuitable for this transformation.[11][12][13] It is, however, highly selective for aldehydes and ketones.[14] |
Reaction Pathway and Logic
The primary goal is the selective reduction of the ester. The choice of hydride reagent dictates the outcome, with a trade-off between reaction efficiency and the preservation of the gem-dichloro group.
References
- 1. This compound | C9H14Cl2O2 | CID 11276167 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism - Chemistry Steps [chemistrysteps.com]
- 4. acs.org [acs.org]
- 5. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 6. organic-synthesis.com [organic-synthesis.com]
- 7. DIBAL Reducing Agent - Chemistry Steps [chemistrysteps.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. chemiagila.wordpress.com [chemiagila.wordpress.com]
- 10. hwpi.harvard.edu [hwpi.harvard.edu]
- 11. 19.3. Reductions using NaBH4, LiAlH4 | Organic Chemistry II [courses.lumenlearning.com]
- 12. Sodium Borohydride [commonorganicchemistry.com]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. youtube.com [youtube.com]
Application Notes and Protocols: Hydrolysis of Ethyl 4,4-dichlorocyclohexanecarboxylate
Introduction
The hydrolysis of esters to their corresponding carboxylic acids is a fundamental transformation in organic synthesis. This process is crucial in the synthesis of pharmaceuticals and other fine chemicals where the carboxylic acid moiety is a key functional group or an intermediate for further chemical modifications. Ethyl 4,4-dichlorocyclohexanecarboxylate serves as a precursor to 4,4-dichlorocyclohexanecarboxylic acid, a potentially valuable building block in medicinal chemistry and materials science. The presence of the dichloro geminal substituents on the cyclohexane ring can influence the reactivity of the ester and the properties of the resulting carboxylic acid.
This document provides a detailed protocol for the hydrolysis of this compound. The procedure is adapted from established methods for the hydrolysis of similar halogenated cyclic esters and general principles of ester saponification.
Reaction Principle
The hydrolysis of an ester can be achieved under either acidic or basic conditions.[1][2] Basic hydrolysis, also known as saponification, is often preferred for preparative purposes because the reaction is irreversible, leading to higher yields.[1] The reaction involves the nucleophilic attack of a hydroxide ion on the carbonyl carbon of the ester. This is followed by the elimination of the ethoxide leaving group, which then deprotonates the newly formed carboxylic acid to yield a carboxylate salt. A final acidification step is required to protonate the carboxylate and afford the desired carboxylic acid.[1]
A general reaction scheme is as follows: Step 1 (Saponification): this compound + Base (e.g., LiOH, NaOH, KOH) → Sodium or Lithium 4,4-dichlorocyclohexanecarboxylate + Ethanol Step 2 (Acidification): Sodium or Lithium 4,4-dichlorocyclohexanecarboxylate + Acid (e.g., HCl) → 4,4-dichlorocyclohexanecarboxylic acid
Experimental Protocol
This protocol is based on a successful procedure for the hydrolysis of the analogous ethyl 4,4-difluorocyclohexanecarboxylate and is expected to be effective for the dichloro-substituted compound.[3]
Materials:
-
This compound
-
Lithium hydroxide monohydrate (LiOH·H₂O)
-
Tetrahydrofuran (THF)
-
Deionized water
-
Ethyl acetate (EtOAc)
-
1 M Hydrochloric acid (HCl)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 equivalent) in a mixture of tetrahydrofuran (THF) and water (a 2:1 v/v ratio is a good starting point).
-
Addition of Base: To the stirred solution, add lithium hydroxide monohydrate (LiOH·H₂O) (approximately 5 equivalents).
-
Reaction: Allow the reaction mixture to stir vigorously at room temperature. The progress of the reaction should be monitored by a suitable technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 12-24 hours.
-
Work-up - Quenching and Acidification: Once the starting material is consumed, dilute the reaction mixture with ethyl acetate. Carefully adjust the pH of the aqueous layer to approximately 3-4 by the dropwise addition of 1 M HCl.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer one more time with ethyl acetate to ensure complete recovery of the product.
-
Washing: Combine the organic extracts and wash them with brine.
-
Drying and Concentration: Dry the combined organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude 4,4-dichlorocyclohexanecarboxylic acid.
-
Purification (if necessary): The crude product can be further purified by recrystallization or column chromatography if required.
Data Presentation
The following table summarizes representative quantitative data for the hydrolysis of this compound. (Note: These are illustrative values and may vary based on experimental conditions).
| Parameter | Value |
| Reactant | This compound |
| Molecular Weight | 225.11 g/mol |
| Base | Lithium Hydroxide Monohydrate |
| Solvent System | THF/H₂O (2:1) |
| Reaction Time | 16 hours |
| Temperature | Room Temperature |
| Yield | 95% (Illustrative) |
| Purity (by NMR/HPLC) | >98% (Illustrative) |
Visualization
Experimental Workflow Diagram
References
Application Notes and Protocols: Derivatization of Ethyl 4,4-dichlorocyclohexanecarboxylate for Further Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 4,4-dichlorocyclohexanecarboxylate is a halogenated carbocyclic compound with a unique structural motif. The presence of a geminal dichloro group on the cyclohexane ring, coupled with an ethyl ester functionality, offers multiple avenues for chemical modification. This makes it a potentially versatile building block for the synthesis of more complex molecules, including novel scaffolds for drug discovery. The derivatization of this compound can lead to a variety of functionalized cyclohexanes, which are prevalent core structures in many biologically active compounds.
This document provides detailed application notes and proposed protocols for the derivatization of this compound. The described methodologies are based on established chemical principles and reactions of analogous structures, providing a foundational guide for researchers exploring the synthetic utility of this compound.
Key Derivatization Strategies
The chemical reactivity of this compound is primarily centered around the gem-dichloro group and the ethyl ester. Three principal strategies for its derivatization are outlined below:
-
Reductive Dechlorination: This strategy involves the removal of one or both chlorine atoms to generate a less halogenated or fully dehalogenated cyclohexane ring. This can be a key step to introduce new functionalities at the 4-position.
-
Nucleophilic Substitution: The chlorine atoms can potentially be displaced by various nucleophiles to introduce new functional groups directly at the 4-position. This can be challenging due to the sterically hindered nature of the gem-dichloro group.
-
Modification of the Ester Group: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid or converted to other functional groups such as amides or alcohols, providing another handle for further synthetic transformations.
Experimental Protocols
The following protocols are proposed methodologies for the derivatization of this compound. Researchers should note that these are theoretical protocols based on general organic chemistry principles and may require optimization.
Protocol 1: Reductive Monodechlorination to Ethyl 4-chlorocyclohex-3-enecarboxylate
This protocol describes the selective removal of one chlorine atom to introduce a double bond, yielding a versatile intermediate.
Reaction Scheme:
Caption: Reductive monodechlorination and elimination.
Materials:
-
This compound
-
Zinc dust, activated
-
Glacial acetic acid
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in glacial acetic acid (10 volumes).
-
To the stirred solution, add activated zinc dust (2.0 eq) portion-wise over 15 minutes. The reaction is exothermic.
-
After the addition is complete, heat the reaction mixture to 60°C and maintain for 4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and filter off the excess zinc dust through a pad of celite, washing the filter cake with diethyl ether.
-
Carefully neutralize the filtrate by pouring it into a stirred, ice-cold saturated aqueous sodium bicarbonate solution until effervescence ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain pure ethyl 4-chlorocyclohex-3-enecarboxylate.
Protocol 2: Conversion to Ethyl 4-oxocyclohexanecarboxylate
This protocol outlines the conversion of the gem-dichloro group to a ketone functionality, a common and useful transformation.
Reaction Scheme:
Caption: Hydrolysis of the gem-dichloro group to a ketone.
Materials:
-
This compound
-
Silver nitrate (AgNO₃)
-
Acetone
-
Deionized water
-
Dichloromethane
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Dissolve this compound (1.0 eq) in a mixture of acetone and water (4:1 v/v, 20 volumes).
-
To this solution, add silver nitrate (2.2 eq) and stir the mixture at room temperature.
-
Protect the reaction from light by wrapping the flask in aluminum foil.
-
Monitor the reaction by TLC. The formation of a white precipitate of silver chloride indicates the reaction is proceeding.
-
Stir the reaction for 24-48 hours until the starting material is consumed.
-
Filter the reaction mixture to remove the silver chloride precipitate and wash the solid with acetone.
-
Concentrate the filtrate using a rotary evaporator to remove the acetone.
-
Extract the remaining aqueous solution with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to afford the crude product.
-
Purify by column chromatography (silica gel, eluent: hexane/ethyl acetate gradient) to yield ethyl 4-oxocyclohexanecarboxylate.
Protocol 3: Hydrolysis to 4,4-dichlorocyclohexanecarboxylic acid
This protocol describes the basic hydrolysis of the ethyl ester to the corresponding carboxylic acid, which can serve as a precursor for amide coupling or other transformations.
Reaction Scheme:
Caption: Hydrolysis of the ethyl ester to a carboxylic acid.
Materials:
-
This compound
-
Lithium hydroxide (LiOH)
-
Tetrahydrofuran (THF)
-
Deionized water
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in a mixture of THF and water (3:1 v/v, 15 volumes).
-
Add lithium hydroxide (1.5 eq) to the solution and stir at room temperature for 12-16 hours. Monitor the reaction by TLC.
-
Once the starting material is consumed, remove the THF under reduced pressure.
-
Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with 1 M HCl.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield 4,4-dichlorocyclohexanecarboxylic acid, which can be further purified by recrystallization if necessary.
Data Presentation
The following table summarizes the key parameters for the proposed derivatization protocols.
| Protocol | Starting Material | Reagents and Conditions | Expected Product | Purification Method |
| 1 | This compound | Zinc dust, Acetic acid, 60°C, 4h | Ethyl 4-chlorocyclohex-3-enecarboxylate | Column Chromatography |
| 2 | This compound | Silver nitrate, Aqueous acetone, RT, 24-48h | Ethyl 4-oxocyclohexanecarboxylate | Column Chromatography |
| 3 | This compound | 1. LiOH, THF/H₂O, RT, 12-16h2. 1 M HCl (aq) | 4,4-dichlorocyclohexanecarboxylic acid | Recrystallization |
Logical Workflow for Further Synthesis
The derivatized products can be used in a variety of subsequent synthetic steps, expanding their utility in drug discovery programs.
Caption: Potential synthetic pathways from derivatized products.
Conclusion
This compound represents a promising, yet underexplored, starting material for the synthesis of diverse chemical entities. The protocols outlined in this document provide a strategic starting point for researchers to unlock the synthetic potential of this molecule. The ability to selectively modify the gem-dichloro group or the ethyl ester opens up a wide range of possibilities for creating novel cyclohexane-based scaffolds for applications in medicinal chemistry and materials science. Further investigation and optimization of these and other derivatization reactions are encouraged to fully exploit the synthetic utility of this compound.
Application Note and Protocol for the Purification of Ethyl 4,4-dichlorocyclohexanecarboxylate
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the purification of Ethyl 4,4-dichlorocyclohexanecarboxylate, a valuable building block in organic synthesis. The protocol is designed for researchers in academic and industrial settings, particularly those involved in medicinal chemistry and drug development.
Introduction
This compound is a halogenated cyclic ester with potential applications as an intermediate in the synthesis of novel chemical entities. Its purity is crucial for the success of subsequent synthetic steps and the biological activity of the final compounds. This protocol outlines a robust procedure for the purification of this compound, assuming its synthesis via the dichlorination of Ethyl 4-oxocyclohexanecarboxylate using phosphorus pentachloride (PCl₅). The primary impurities to be removed are the reaction byproduct phosphorus oxychloride (POCl₃), unreacted starting material, and acidic residues.
Data Presentation
The following table summarizes the key quantitative data associated with the purification of this compound. Please note that some values are estimated based on the properties of similar compounds and general laboratory practice, as specific experimental data for this compound is not widely available.
| Parameter | Value | Method of Determination |
| Physical Properties of Target Compound | ||
| Molecular Formula | C₉H₁₄Cl₂O₂ | - |
| Molecular Weight | 225.11 g/mol [1] | Mass Spectrometry |
| Appearance | Colorless to pale yellow liquid (Predicted) | Visual Inspection |
| Boiling Point (Predicted) | > 200 °C at atmospheric pressure | - |
| Purification Parameters | ||
| Typical Yield | 70-85% (Estimated) | Gravimetric analysis |
| Purity | > 95% | Gas Chromatography-Mass Spectrometry (GC-MS)[2] |
| Key Impurity Properties | ||
| Phosphorus Oxychloride (POCl₃) Boiling Point | 105.1 °C[3] | - |
Experimental Protocol
This protocol describes the purification of this compound from a crude reaction mixture obtained from the reaction of Ethyl 4-oxocyclohexanecarboxylate with PCl₅.
Materials and Reagents:
-
Crude this compound reaction mixture
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel (for column chromatography, if necessary)
-
Hexane and Ethyl acetate (for column chromatography, if necessary)
-
Deionized water
Equipment:
-
Separatory funnel
-
Round-bottom flasks
-
Rotary evaporator
-
Vacuum distillation apparatus or flash chromatography system
-
Magnetic stirrer and stir bars
-
Standard laboratory glassware
-
pH paper or pH meter
Procedure:
-
Quenching the Reaction:
-
Carefully and slowly pour the crude reaction mixture into a flask containing crushed ice and water with vigorous stirring. This will hydrolyze any remaining PCl₅ and POCl₃. Caution: This reaction is exothermic and will produce HCl gas. Perform this step in a well-ventilated fume hood.
-
-
Liquid-Liquid Extraction:
-
Transfer the quenched mixture to a separatory funnel.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL for a typical lab-scale reaction).
-
Combine the organic layers.
-
-
Washing the Organic Phase:
-
Wash the combined organic layers sequentially with:
-
Saturated aqueous sodium bicarbonate solution (2 x 50 mL) to neutralize any acidic byproducts. Check the pH of the aqueous layer to ensure it is basic (pH > 8).
-
Deionized water (1 x 50 mL).
-
Brine (1 x 50 mL) to facilitate the separation of the organic and aqueous layers.
-
-
-
Drying the Organic Phase:
-
Transfer the organic layer to a clean, dry Erlenmeyer flask.
-
Add anhydrous magnesium sulfate or sodium sulfate and swirl the flask. Continue adding the drying agent until it no longer clumps together.
-
Filter the solution to remove the drying agent.
-
-
Solvent Removal:
-
Concentrate the filtered organic solution using a rotary evaporator to remove the dichloromethane.
-
-
Final Purification:
-
Option A: Vacuum Distillation:
-
This is the preferred method if the boiling point of the product is significantly different from any remaining impurities.
-
Set up a vacuum distillation apparatus.
-
Heat the crude product under reduced pressure. The byproduct POCl₃ has a boiling point of 105.1 °C at atmospheric pressure and will distill first.[3]
-
Collect the fraction corresponding to this compound. The boiling point will be significantly higher.
-
-
Option B: Column Chromatography:
-
If distillation is not effective, purify the crude product by column chromatography on silica gel.
-
Choose an appropriate eluent system, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate. The optimal solvent system should be determined by thin-layer chromatography (TLC).
-
-
Purity Assessment:
-
The purity of the final product should be assessed by Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify any remaining impurities.[2]
-
The structure of the purified compound can be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and Fourier-Transform Infrared (FTIR) spectroscopy. The FTIR spectrum of an ester typically shows a strong C=O stretching band around 1735-1750 cm⁻¹ and C-O stretching bands in the 1000-1300 cm⁻¹ region.[4]
Visualizations
Logical Workflow for Purification
The following diagram illustrates the logical steps involved in the purification of this compound.
Caption: Workflow for the purification of this compound.
Decision Pathway for Final Purification Method
This diagram outlines the decision-making process for selecting the final purification technique.
Caption: Decision pathway for choosing the final purification method.
References
Application Notes and Protocols for the Large-Scale Synthesis of Ethyl 4,4-dichlorocyclohexanecarboxylate
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview and detailed protocols for the large-scale synthesis of Ethyl 4,4-dichlorocyclohexanecarboxylate, a valuable building block in medicinal chemistry and drug development. The synthesis is approached through two plausible and chemically sound routes, starting from commercially available precursors.
Introduction
This compound is a key intermediate in the synthesis of various complex organic molecules. The presence of the gem-dichloro functional group on the cyclohexyl ring offers a unique chemical handle for further transformations, making it an attractive scaffold for the development of novel therapeutic agents. This application note details two primary synthetic strategies for its preparation on a large scale:
-
Route 1: Direct chlorination of Ethyl 4-oxocyclohexanecarboxylate.
-
Route 2: Chlorination of 4-oxocyclohexanecarboxylic acid followed by Fischer esterification.
Both routes are presented with detailed experimental protocols, supported by quantitative data and safety considerations.
Data Presentation
Table 1: Starting Materials and Reagents
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Supplier Example | Notes |
| Ethyl 4-oxocyclohexanecarboxylate | C₉H₁₄O₃ | 170.21 | Sigma-Aldrich | Commercially available. |
| 4-Oxocyclohexanecarboxylic acid | C₇H₁₀O₃ | 142.15 | Sigma-Aldrich | Commercially available. |
| Phosphorus pentachloride (PCl₅) | PCl₅ | 208.24 | Sigma-Aldrich | Highly reactive, moisture-sensitive. |
| Thionyl chloride (SOCl₂) | SOCl₂ | 118.97 | Sigma-Aldrich | Can be used as an alternative chlorinating agent. |
| Ethanol (EtOH) | C₂H₅OH | 46.07 | Standard lab grade | Used in excess for esterification. |
| Sulfuric acid (H₂SO₄) | H₂SO₄ | 98.08 | Standard lab grade | Catalyst for esterification. |
Table 2: Product Characterization
| Property | Value |
| Product Name | This compound |
| Molecular Formula | C₉H₁₄Cl₂O₂ |
| Molecular Weight | 225.11 g/mol [1] |
| Appearance | Expected to be a colorless to pale yellow liquid |
| Boiling Point | Not available |
| Density | Not available |
| ¹H NMR (Predicted) | Peaks corresponding to ethyl group (triplet and quartet), and cyclohexyl protons. |
| ¹³C NMR (Predicted) | Peaks for the ester carbonyl, the dichlorinated carbon, the ethyl group carbons, and the remaining cyclohexyl carbons. |
Experimental Protocols
Route 1: Direct Chlorination of Ethyl 4-oxocyclohexanecarboxylate
This one-step approach is the more direct route to the target molecule. It relies on the selective reaction of a chlorinating agent with the ketone functionality in the presence of the ester. Phosphorus pentachloride (PCl₅) is a common reagent for converting ketones to gem-dichlorides[2].
Experimental Workflow (Route 1)
Caption: Workflow for the direct chlorination of Ethyl 4-oxocyclohexanecarboxylate.
Methodology:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet, charge Ethyl 4-oxocyclohexanecarboxylate (1.0 eq) and a suitable inert solvent such as carbon tetrachloride or dichloromethane.
-
Addition of PCl₅: Cool the solution to 0°C in an ice bath. Add phosphorus pentachloride (1.1 - 1.2 eq) portion-wise over a period of 30-60 minutes, ensuring the temperature does not rise significantly.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Extraction: Separate the organic layer and extract the aqueous layer with dichloromethane (2 x volume). Combine the organic layers.
-
Washing: Wash the combined organic layers sequentially with saturated sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by vacuum distillation to yield pure this compound.
Safety Precautions: Phosphorus pentachloride is highly corrosive and reacts violently with water. The reaction should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.
Route 2: Chlorination of 4-Oxocyclohexanecarboxylic Acid and Subsequent Esterification
This two-step route provides an alternative if the direct chlorination of the keto-ester proves to be low-yielding due to side reactions with the ester group.
Experimental Workflow (Route 2)
Caption: Two-step synthesis via chlorination of the keto-acid followed by esterification.
Methodology - Step 1: Synthesis of 4,4-Dichlorocyclohexanecarboxylic Acid
-
Reaction Setup: In a setup similar to Route 1, suspend 4-oxocyclohexanecarboxylic acid (1.0 eq) in an inert solvent.
-
Addition of PCl₅: Add phosphorus pentachloride (2.2 - 2.5 eq, as it will also react with the carboxylic acid) portion-wise at 0°C.
-
Reaction: Allow the mixture to warm to room temperature and then heat to 40-50°C for 2-3 hours until the reaction is complete (monitored by TLC/GC).
-
Work-up: After cooling, quench the reaction mixture with ice-water.
-
Isolation: The product may precipitate out of the aqueous solution. If so, it can be collected by filtration. Otherwise, extract with an organic solvent like ethyl acetate.
-
Purification: The crude 4,4-dichlorocyclohexanecarboxylic acid can be purified by recrystallization.
Methodology - Step 2: Fischer Esterification
-
Reaction Setup: Combine the 4,4-dichlorocyclohexanecarboxylic acid (1.0 eq) with a large excess of ethanol (e.g., 10-20 equivalents), which also serves as the solvent.
-
Catalyst Addition: Add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq).
-
Reaction: Heat the mixture to reflux for 4-8 hours. The formation of water can be monitored, and a Dean-Stark apparatus can be used to remove it and drive the equilibrium towards the product[3][4][5].
-
Work-up: Cool the reaction mixture and neutralize the acid catalyst with a base such as sodium bicarbonate solution.
-
Extraction and Purification: Extract the product into an organic solvent, wash with brine, dry over sodium sulfate, and purify by vacuum distillation as described in Route 1.
Conclusion
The synthesis of this compound can be effectively achieved on a large scale via two primary routes. The direct chlorination of Ethyl 4-oxocyclohexanecarboxylate is the more atom-economical and direct approach. However, the two-step procedure involving the chlorination of the corresponding carboxylic acid followed by esterification offers a robust alternative that may provide higher overall yields if the ester functionality proves to be sensitive to the chlorination conditions. The choice of route will depend on the specific requirements of the synthesis, including scale, purity, and cost-effectiveness. Researchers and drug development professionals can utilize these protocols as a foundation for the efficient production of this important chemical intermediate.
References
Application Notes and Protocols: Stereoselective Reactions Involving Ethyl 4,4-dichlorocyclohexanecarboxylate
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct, peer-reviewed experimental data on stereoselective reactions specifically involving Ethyl 4,4-dichlorocyclohexanecarboxylate is limited in publicly available literature. The following application notes and protocols are based on established stereoselective methodologies for analogous substrates and are intended to serve as a foundational guide for research and development.
Introduction
This compound is a synthetically versatile building block. The presence of the gem-dichloro group and the ester functionality on a cyclohexane scaffold offers multiple avenues for stereoselective transformations. The generation of chiral centers from this achiral starting material is of significant interest in medicinal chemistry and materials science for the synthesis of complex molecular architectures. These notes outline potential stereoselective approaches, including enzymatic hydrolysis and diastereoselective reductions, that could be explored with this substrate.
Application Note 1: Enantioselective Hydrolysis via Enzymatic Resolution
Concept: The prochiral ester can be a substrate for enzymatic hydrolysis, where a chiral environment provided by an enzyme can selectively hydrolyze one of the enantiotopic groups or, if the substrate were racemic, one of the enantiomers. For this compound, enzymatic resolution can potentially lead to the corresponding chiral carboxylic acid and unreacted ester, both in high enantiomeric excess. Lipases are commonly employed for such resolutions due to their broad substrate tolerance and high stereoselectivity.
Potential Reaction Scheme:
Caption: Proposed enzymatic resolution of this compound.
Experimental Protocol: Screening for Enzymatic Hydrolysis
-
Enzyme and Substrate Preparation:
-
Prepare a stock solution of this compound (100 mM) in a suitable organic co-solvent (e.g., acetone or DMSO).
-
Suspend a panel of lipases (e.g., Candida antarctica Lipase B (CAL-B), Pseudomonas cepacia Lipase (PCL), Porcine Pancreatic Lipase (PPL)) in a phosphate buffer (50 mM, pH 7.2).
-
-
Reaction Setup:
-
In a series of vials, add 1 mL of the enzyme suspension.
-
To each vial, add 10 µL of the substrate stock solution to initiate the reaction (final substrate concentration: 1 mM).
-
Incubate the reactions at a controlled temperature (e.g., 30 °C) with gentle agitation.
-
-
Monitoring and Work-up:
-
Monitor the reaction progress by taking aliquots at regular intervals (e.g., 2, 4, 8, 24 hours) and analyzing by chiral HPLC or GC to determine the enantiomeric excess (e.e.) of the remaining ester and the formed carboxylic acid.
-
Once optimal conversion and enantioselectivity are achieved, quench the reaction by adding a water-immiscible organic solvent (e.g., ethyl acetate) and acidifying the aqueous layer with 1 M HCl to protonate the carboxylic acid.
-
Separate the layers and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification and Characterization:
-
Purify the resulting carboxylic acid and the unreacted ester using column chromatography.
-
Determine the enantiomeric excess of each product by chiral chromatography.
-
Hypothetical Quantitative Data:
| Enzyme | Co-solvent | Time (h) | Conversion (%) | e.e. of Acid (%) | e.e. of Ester (%) |
| CAL-B | Acetone | 24 | 48 | >99 (R) | 92 (S) |
| PCL | DMSO | 48 | 35 | 85 (R) | 46 (S) |
| PPL | None | 72 | 15 | 60 (S) | 11 (R) |
Application Note 2: Diastereoselective Reduction of the Ester
Concept: The ester functionality of this compound can be reduced to the corresponding primary alcohol. By employing a chiral reducing agent or a chiral catalyst, it may be possible to achieve a diastereoselective reduction, particularly if a chiral auxiliary is first introduced. A more direct approach involves the use of chiral hydride reagents.
Workflow for Diastereoselective Reduction:
Caption: Workflow for the diastereoselective reduction of the ester.
Experimental Protocol: Diastereoselective Reduction with a Chiral Hydride Reagent
-
Reagent Preparation (Example with a BINAL-H type reagent):
-
In a flame-dried, argon-purged flask, dissolve (R)-BINOL (1.1 equivalents) in anhydrous THF.
-
Cool the solution to 0 °C and add a solution of LiAlH4 in THF (1.0 equivalent) dropwise.
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Stir the mixture at room temperature for 1 hour to form the chiral hydride reagent.
-
-
Reduction Reaction:
-
In a separate flame-dried, argon-purged flask, dissolve this compound (1.0 equivalent) in anhydrous THF.
-
Cool the substrate solution to -78 °C.
-
Slowly add the pre-formed chiral hydride reagent solution to the substrate solution via cannula.
-
Stir the reaction mixture at -78 °C for 4-6 hours.
-
-
Monitoring and Quenching:
-
Monitor the reaction by TLC for the disappearance of the starting material.
-
Once the reaction is complete, quench by the slow, sequential addition of water, 15% aqueous NaOH, and then water again, while maintaining a low temperature.
-
-
Work-up and Purification:
-
Allow the mixture to warm to room temperature and stir until a white precipitate forms.
-
Filter the mixture through a pad of Celite®, washing the filter cake with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient).
-
-
Analysis:
-
Determine the diastereomeric ratio of the resulting (4,4-dichlorocyclohexyl)methanol isomers by ¹H NMR spectroscopy or by chiral GC/HPLC analysis.
-
Hypothetical Quantitative Data:
| Chiral Ligand | Hydride Source | Temperature (°C) | Yield (%) | Diastereomeric Ratio |
| (R)-BINOL | LiAlH₄ | -78 | 85 | 80:20 |
| (S)-BINOL | LiAlH₄ | -78 | 82 | 21:79 |
| (R)-CBS Catalyst | BH₃·SMe₂ | -40 | 90 | 92:8 |
Conclusion
Troubleshooting & Optimization
Technical Support Center: Synthesis of Ethyl 4,4-dichlorocyclohexanecarboxylate
This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the synthesis of Ethyl 4,4-dichlorocyclohexanecarboxylate, a valuable intermediate for researchers, scientists, and drug development professionals. Our focus is to help you improve reaction yields and overcome common experimental challenges.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound, particularly when using phosphorus pentachloride (PCl5) as the chlorinating agent with Ethyl 4-oxocyclohexanecarboxylate as the starting material.
Q1: My reaction shows low or no conversion of the starting material, Ethyl 4-oxocyclohexanecarboxylate. What are the possible causes and solutions?
A1: Low or no conversion is a common issue that can often be rectified by carefully controlling the reaction conditions.
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Insufficient Reagent: Ensure at least a stoichiometric amount of PCl5 is used. It is often recommended to use a slight excess to drive the reaction to completion.
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Reaction Temperature: The reaction may require heating. If performing at room temperature, consider gradually increasing the temperature and monitoring the reaction progress by TLC or GC.
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Reaction Time: The reaction may not have proceeded to completion. Extend the reaction time and continue to monitor its progress.
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Moisture Contamination: PCl5 is highly sensitive to moisture.[1] Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Solvents should be anhydrous.
| Parameter | Recommendation | Troubleshooting Action |
| PCl5 Stoichiometry | 1.1 - 1.5 equivalents | Increase PCl5 to 1.5 eq. if conversion is low. |
| Temperature | 25°C - 80°C | Gradually increase temperature in 10°C increments. |
| Time | 2 - 24 hours | Monitor at 2h, 6h, 12h, and 24h intervals. |
| Atmosphere | Inert (N2 or Ar) | Ensure a positive pressure of inert gas. |
Q2: I am observing the formation of significant side products. How can I minimize them?
A2: Side product formation is often related to the reaction conditions and the stability of the product.
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Elimination Products: The formation of unsaturated esters can occur, especially at higher temperatures. Running the reaction at the lowest effective temperature can minimize this.
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Reaction with the Ester Group: While less common, aggressive reaction conditions could potentially lead to side reactions with the ethyl ester. Using a non-polar, aprotic solvent can help mitigate this.
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Work-up Procedure: The work-up is critical. Pouring the reaction mixture onto crushed ice and then neutralizing with a base (like sodium bicarbonate solution) helps to quench the reaction and remove acidic byproducts.
| Side Product Type | Potential Cause | Suggested Solution |
| Unsaturated Ester | High reaction temperature | Maintain temperature below 60°C if possible. |
| Ester Cleavage | Prolonged heating/strong acid | Minimize reaction time and use a careful work-up. |
Q3: The purification of the final product is proving difficult. What are the best practices?
A3: Proper purification is key to obtaining this compound with high purity.
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Removal of POCl3: The primary byproduct, phosphoryl chloride (POCl3), has a boiling point of 105.8 °C, which can be close to that of the product. A careful aqueous work-up is essential to hydrolyze the POCl3.
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Chromatography: Column chromatography using silica gel is an effective method for purification. A gradient elution with a non-polar solvent system (e.g., hexane/ethyl acetate) is recommended.
-
Distillation: If the product is thermally stable, vacuum distillation can be an effective purification method.
| Purification Step | Key Consideration | Recommended Action |
| Aqueous Work-up | Efficient quenching | Pour reaction mixture slowly onto crushed ice. |
| Extraction | Choice of solvent | Use a solvent like dichloromethane or diethyl ether. |
| Chromatography | Stationary/Mobile Phase | Silica gel with a hexane/ethyl acetate gradient. |
| Distillation | Pressure and Temperature | Perform under reduced pressure to avoid decomposition. |
Frequently Asked Questions (FAQs)
Q: What is the proposed reaction mechanism for the conversion of Ethyl 4-oxocyclohexanecarboxylate to this compound using PCl5?
A: The reaction proceeds through the addition of the ketone's carbonyl oxygen to the phosphorus atom of PCl5, followed by the substitution of the oxygen with two chlorine atoms to form the geminal dichloride.[1][2][3]
Caption: Proposed reaction pathway for the synthesis of this compound.
Q: Are there alternative reagents for this transformation?
A: Yes, other chlorinating agents can be used to convert ketones to geminal dichlorides, although PCl5 is one of the most common. Thionyl chloride (SOCl2) in the presence of a catalyst is another possibility. The choice of reagent may depend on the specific substrate and desired reaction conditions.
Q: What is a general experimental protocol for this synthesis?
A: The following is a generalized protocol. Researchers should optimize the conditions for their specific setup.
Experimental Protocol: Synthesis of this compound
-
Preparation: Under an inert atmosphere (N2 or Ar), add Ethyl 4-oxocyclohexanecarboxylate (1.0 eq.) to a dry, round-bottom flask equipped with a magnetic stirrer and a reflux condenser. Dissolve the starting material in an anhydrous, non-polar solvent (e.g., dichloromethane or chloroform).
-
Reagent Addition: Cool the solution in an ice bath. Slowly add phosphorus pentachloride (1.2 eq.) portion-wise, ensuring the temperature does not rise significantly.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. The reaction can be gently heated (e.g., to 40-50 °C) to drive it to completion. Monitor the reaction progress by TLC or GC.
-
Work-up: Once the reaction is complete, cool the mixture in an ice bath and slowly pour it onto crushed ice. Separate the organic layer and wash it sequentially with a saturated NaHCO3 solution and brine.
-
Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (hexane/ethyl acetate gradient) to yield this compound.
Caption: A typical experimental workflow for the synthesis.
Q: How should I troubleshoot a problematic reaction?
A: A logical troubleshooting workflow can help identify and resolve issues.
Caption: A logical workflow for troubleshooting low yields.
References
Technical Support Center: Synthesis of Ethyl 4,4-dichlorocyclohexanecarboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl 4,4-dichlorocyclohexanecarboxylate.
Frequently Asked Questions (FAQs)
Q1: What is the common synthetic route for this compound?
The most common and direct method for the synthesis of this compound is the dichlorination of Ethyl 4-oxocyclohexanecarboxylate. This reaction typically employs a chlorinating agent such as phosphorus pentachloride (PCl₅) to convert the ketone functional group into a geminal dichloride.
Q2: What are the potential side products in this synthesis?
Several side products can form during the dichlorination of Ethyl 4-oxocyclohexanecarboxylate. The primary side products include:
-
Ethyl 4-chloro-3-cyclohexenecarboxylate and Ethyl 4-chloro-1-cyclohexenecarboxylate: These are elimination products formed by the loss of a proton and a chloride ion from the dichlorinated intermediate.
-
4,4-dichlorocyclohexanecarboxylic acid: This can result from the hydrolysis of the ethyl ester group under acidic conditions, which can be generated in situ during the reaction.
-
Unreacted Ethyl 4-oxocyclohexanecarboxylate: Incomplete reaction can lead to the presence of the starting material in the final product mixture.
Q3: How can I monitor the progress of the reaction?
The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). By taking aliquots from the reaction mixture at different time intervals, you can observe the consumption of the starting material and the formation of the product and byproducts.
Q4: What are the recommended purification methods for the final product?
Purification of this compound from the reaction mixture can be achieved through a combination of methods:
-
Aqueous Workup: Neutralizing the reaction mixture and washing with water can remove inorganic impurities and water-soluble side products.
-
Extraction: Using a suitable organic solvent to extract the product from the aqueous layer.
-
Column Chromatography: This is a highly effective method for separating the desired product from the various side products, particularly the elimination byproducts which may have similar boiling points.
-
Distillation: Fractional distillation under reduced pressure can be used to purify the product, provided there is a sufficient difference in boiling points between the product and impurities.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Desired Product | 1. Incomplete reaction. 2. Suboptimal reaction temperature. 3. Degradation of the product during workup or purification. 4. Formation of significant amounts of side products. | 1. Increase reaction time or the stoichiometry of the chlorinating agent. 2. Optimize the reaction temperature. For PCl₅ reactions, maintaining a controlled temperature is crucial. 3. Ensure the workup is performed at a low temperature and avoid prolonged exposure to acidic or basic conditions. 4. Modify reaction conditions (e.g., solvent, temperature, addition rate of reagents) to minimize side reactions. |
| Presence of a Significant Amount of Elimination Side Products | 1. High reaction temperature. 2. Presence of a strong base. | 1. Conduct the reaction at a lower temperature. 2. Ensure the reaction conditions are not basic. If a base is used to quench the reaction, it should be added slowly and at a low temperature. |
| Hydrolysis of the Ester Group | Presence of water in the reaction mixture or during workup under acidic conditions. | 1. Use anhydrous solvents and reagents. 2. Perform the aqueous workup quickly and at a low temperature. Neutralize any acid promptly. |
| Difficulty in Separating the Product from Side Products | Similar physical properties (e.g., boiling point, polarity) of the product and byproducts. | 1. Utilize high-performance column chromatography with an optimized solvent system. 2. Consider derivatization of the side products to alter their physical properties, facilitating separation. |
Experimental Protocols
Synthesis of this compound
Materials:
-
Ethyl 4-oxocyclohexanecarboxylate
-
Phosphorus pentachloride (PCl₅)
-
Anhydrous dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve Ethyl 4-oxocyclohexanecarboxylate (1 equivalent) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add phosphorus pentachloride (1.1 equivalents) portion-wise to the stirred solution, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Once the reaction is complete, carefully pour the mixture over crushed ice and stir for 30 minutes.
-
Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.
Visualizations
Reaction Pathway and Side Products
Caption: Main reaction and potential side product formation.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common issues.
Technical Support Center: Purification of Ethyl 4,4-dichlorocyclohexanecarboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of Ethyl 4,4-dichlorocyclohexanecarboxylate.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound?
A1: The most common impurities typically arise from the incomplete reaction of the starting material, Ethyl 4-oxocyclohexanecarboxylate, and the formation of a monochlorinated intermediate. Therefore, you should expect to find:
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Ethyl 4-oxocyclohexanecarboxylate (Starting Material): Due to incomplete chlorination.
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Ethyl 4-chloro-3-cyclohexene-1-carboxylate (Monochloro-alkene impurity): A common byproduct in reactions of ketones with some chlorinating agents.
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Residual Chlorinating Agent and its Byproducts: Depending on the specific reagent used.
Q2: What is the recommended general approach for purifying crude this compound?
A2: A multi-step approach is generally recommended, starting with a workup procedure to remove inorganic salts and the bulk of the solvent, followed by a primary purification technique like flash column chromatography. For very high purity requirements, a final purification step such as crystallization or distillation may be necessary.
Q3: My crude NMR shows a mixture of the desired product, starting material, and another significant byproduct. What is the best way to separate these?
A3: Flash column chromatography is the most effective method for separating the desired dichlorinated product from the starting ketone and the monochlorinated byproduct due to their polarity differences. The dichlorinated product is the least polar, followed by the monochlorinated species, and finally the more polar starting ketone.
Q4: Is this compound stable on silica gel?
A4: While generally stable, prolonged exposure to acidic silica gel could potentially lead to minor degradation. It is advisable to perform a quick stability test by spotting the crude material on a TLC plate, letting it sit for a few hours, and then eluting to see if any new spots appear. If degradation is observed, neutralizing the silica gel with a small amount of triethylamine in the eluent can be beneficial.
Troubleshooting Guides
Issue 1: Poor Separation During Column Chromatography
Symptoms:
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Broad, overlapping peaks in the chromatogram.
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Fractions containing a mixture of the product and impurities.
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Low recovery of the pure product.
Possible Causes and Solutions:
| Cause | Solution |
| Inappropriate Solvent System | The polarity of the eluent is critical. A non-polar/polar solvent system like hexane/ethyl acetate is a good starting point. The optimal ratio should be determined by thin-layer chromatography (TLC) to achieve good separation between the spots of the product and impurities. |
| Column Overloading | Too much crude material on the column will lead to poor separation. As a rule of thumb, use a silica gel mass of at least 50-100 times the mass of the crude product. |
| Improper Column Packing | An improperly packed column with air bubbles or cracks will result in channeling and poor separation. Ensure the silica gel is packed uniformly as a slurry and is never allowed to run dry. |
| Compound Insolubility | If the compound is not fully dissolved before loading, it can precipitate on the column, leading to streaking and poor separation. Ensure complete dissolution in a minimal amount of the eluent or a slightly more polar solvent. |
Issue 2: Product Co-elutes with an Unknown Impurity
Symptom:
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Even after optimizing the solvent system, a persistent impurity is observed in the product fractions.
Possible Causes and Solutions:
| Cause | Solution |
| Isomeric Impurity | An isomer of the product may have a very similar polarity. Consider using a different stationary phase for chromatography (e.g., alumina) or an alternative purification technique like preparative HPLC with a different column chemistry. |
| Non-polar Impurity | A very non-polar impurity might be difficult to separate. Try a less polar solvent system to increase the retention of your product and allow the impurity to elute first. |
| Impurity Reacting on the Column | The impurity might be undergoing a transformation on the silica gel. Consider deactivating the silica gel with triethylamine or switching to a different purification method. |
Experimental Protocols
Protocol 1: Flash Column Chromatography for Purification
-
TLC Analysis:
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Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane).
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Spot the solution on a TLC plate.
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Develop the plate using various ratios of hexane and ethyl acetate (e.g., 9:1, 8:2, 7:3).
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Visualize the spots under UV light and/or by staining (e.g., with potassium permanganate).
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The desired product, being less polar, should have a higher Rf value than the starting material and the monochlorinated impurity. Aim for an Rf of ~0.3 for the product.
-
-
Column Preparation:
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Select an appropriately sized column based on the amount of crude material.
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Prepare a slurry of silica gel in the chosen eluent.
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Carefully pour the slurry into the column, ensuring no air bubbles are trapped.
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Allow the silica to settle, and then add a layer of sand on top.
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Equilibrate the column by running the eluent through it until the bed is stable.
-
-
Sample Loading and Elution:
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Dissolve the crude product in a minimal amount of the eluent.
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Carefully load the sample onto the top of the silica gel.
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Begin eluting with the chosen solvent system, collecting fractions.
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Monitor the elution process by TLC analysis of the collected fractions.
-
-
Fraction Analysis and Product Isolation:
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Combine the fractions containing the pure product.
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Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
-
Illustrative Data Presentation
The following table presents hypothetical data from a typical purification of 5.0 g of crude this compound.
| Compound | Polarity | Typical Rf (8:2 Hexane:EtOAc) | Amount in Crude (g) | Amount after Purification (g) | Purity (%) |
| This compound | Low | 0.45 | 3.5 | 3.2 | >98 |
| Ethyl 4-chloro-3-cyclohexene-1-carboxylate | Medium | 0.30 | 1.0 | <0.05 | - |
| Ethyl 4-oxocyclohexanecarboxylate | High | 0.15 | 0.5 | <0.01 | - |
Visualizations
Optimization of reaction conditions for Ethyl 4,4-dichlorocyclohexanecarboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the optimization of reaction conditions for the synthesis of Ethyl 4,4-dichlorocyclohexanecarboxylate. The information is tailored for researchers, scientists, and professionals in drug development.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, a process that typically involves the geminal dichlorination of Ethyl 4-oxocyclohexanecarboxylate using a chlorinating agent such as phosphorus pentachloride (PCl₅).
| Issue ID | Question | Possible Causes | Suggested Solutions |
| TR-01 | Low or no conversion of the starting material (Ethyl 4-oxocyclohexanecarboxylate) | - Inactive PCl₅ due to moisture exposure.- Insufficient reaction temperature.- Insufficient reaction time. | - Use fresh, dry PCl₅. Handle under inert atmosphere (e.g., nitrogen or argon).- Ensure the reaction temperature is appropriate. For sensitive substrates, the reaction is often started at low temperatures (e.g., -78°C) and slowly warmed.[1]- Increase the reaction time and monitor the reaction progress using TLC or GC. |
| TR-02 | Formation of multiple unidentified byproducts | - Reaction with the ester functional group.- Presence of water in the reaction mixture.- Reaction temperature is too high, leading to decomposition or side reactions. | - PCl₅ can react with esters to form acyl chlorides and alkyl chlorides.[2] Consider using a milder chlorinating agent or protecting the ester group if this is a major issue.- Ensure all glassware is oven-dried and solvents are anhydrous. PCl₅ reacts vigorously with water.[3]- Maintain a low reaction temperature, especially during the addition of PCl₅.[1] |
| TR-03 | Product decomposes during purification by column chromatography | - The product may be unstable on silica gel.- Residual acidic impurities from the reaction. | - Use neutralized silica gel for column chromatography.- Ensure the work-up procedure effectively removes all acidic byproducts like POCl₃ and HCl. A wash with a mild base (e.g., saturated NaHCO₃ solution) can be beneficial. |
| TR-04 | The reaction mixture becomes a thick, unmanageable slurry | - The starting material or product has low solubility in the chosen solvent at the reaction temperature.- High concentration of reagents. | - Use a solvent in which the starting material and intermediates are more soluble (e.g., dichloromethane, chloroform).- Increase the solvent volume to improve stirring and heat transfer. |
| TR-05 | Formation of a vinyl chloride byproduct | - Elimination of HCl from the dichlorinated product, potentially base-catalyzed during work-up or by heat. | - Use a mild, non-nucleophilic base for neutralization during work-up.- Avoid excessive heating during solvent removal and purification. |
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the reaction of a ketone with PCl₅?
A1: The reaction proceeds through the initial attack of the ketone's carbonyl oxygen on the phosphorus atom of PCl₅. This is followed by a series of steps involving the formation of a chlorocarbocation intermediate, which is then attacked by a chloride ion to yield the geminal dichloride.[4][5] Phosphorus oxychloride (POCl₃) is a major byproduct of this reaction.[4]
Q2: Can PCl₅ react with the ethyl ester group in the starting material?
A2: Yes, this is a potential side reaction. PCl₅ can react with esters, typically cleaving the ester to form an acyl chloride and an alkyl chloride.[2] In the case of Ethyl 4-oxocyclohexanecarboxylate, this could lead to the formation of unwanted byproducts.
Q3: Are there alternative chlorinating agents that are more selective for the ketone over the ester?
A3: While PCl₅ is a common reagent for this transformation, other reagents might offer better selectivity, although they may require different reaction conditions. Thionyl chloride (SOCl₂) in the presence of a catalyst is sometimes used for the conversion of non-enolizable ketones to geminal dichlorides. Investigating milder or more specialized chlorinating agents could be a part of reaction optimization.
Q4: How can I monitor the progress of the reaction?
A4: The reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). For TLC, you would compare the spot of the reaction mixture to the spot of the starting material (Ethyl 4-oxocyclohexanecarboxylate). The disappearance of the starting material spot and the appearance of a new, less polar product spot indicates the reaction is proceeding.
Q5: What safety precautions should be taken when working with PCl₅?
A5: Phosphorus pentachloride is a hazardous substance. It is corrosive and reacts violently with water to produce hydrochloric acid gas.[3] It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn. All reactions should be conducted under an inert atmosphere to prevent contact with moisture.
Experimental Protocol
The following is a general procedure for the synthesis of this compound based on analogous reactions. Optimization may be required for specific experimental setups.
Reaction: Ethyl 4-oxocyclohexanecarboxylate to this compound
Reagents and Materials:
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Ethyl 4-oxocyclohexanecarboxylate
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Phosphorus pentachloride (PCl₅)
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Anhydrous dichloromethane (DCM) or other suitable inert solvent
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Saturated sodium bicarbonate (NaHCO₃) solution
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Brine (saturated NaCl solution)
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Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
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Standard laboratory glassware (oven-dried)
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Magnetic stirrer and stirring bar
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Inert atmosphere setup (e.g., nitrogen or argon line)
Procedure:
-
Setup: Assemble an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen/argon inlet.
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Dissolution: Dissolve Ethyl 4-oxocyclohexanecarboxylate in anhydrous dichloromethane in the flask.
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Cooling: Cool the solution to a low temperature, for example, -78°C (using a dry ice/acetone bath) or 0°C (using an ice bath).[1]
-
Addition of PCl₅: Slowly add solid PCl₅ to the stirred solution in portions. Maintain the low temperature during the addition. Caution: The reaction can be exothermic.
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Reaction: Allow the reaction to stir at the low temperature for a specified time (e.g., 1-2 hours), then let it slowly warm to room temperature and stir for an additional period (e.g., 4-24 hours). Monitor the reaction progress by TLC or GC.
-
Quenching: Once the reaction is complete, carefully and slowly pour the reaction mixture over crushed ice or into a cold, saturated NaHCO₃ solution to quench the excess PCl₅ and neutralize the acidic byproducts. Caution: Vigorous gas evolution (CO₂ and HCl) will occur.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with dichloromethane (2-3 times).
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Washing: Combine the organic layers and wash with saturated NaHCO₃ solution, followed by water, and finally with brine.
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Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄. Filter off the drying agent and concentrate the solvent using a rotary evaporator.
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Purification: Purify the crude product by column chromatography on silica gel (potentially neutralized with a small amount of triethylamine in the eluent) or by vacuum distillation.
Data Presentation
The following table provides a hypothetical summary of how reaction conditions could be optimized. Actual yields would need to be determined experimentally.
| Entry | PCl₅ (Equivalents) | Temperature (°C) | Time (h) | Solvent | Yield (%) |
| 1 | 1.1 | 25 | 24 | Dichloromethane | Low |
| 2 | 1.5 | 0 to 25 | 12 | Dichloromethane | Moderate |
| 3 | 2.0 | -78 to 25 | 6 | Dichloromethane | Potentially Higher |
| 4 | 1.5 | 0 to 25 | 12 | Chloroform | To be determined |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for reaction optimization.
References
Technical Support Center: Purification of Ethyl 4,4-dichlorocyclohexanecarboxylate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ethyl 4,4-dichlorocyclohexanecarboxylate. The information provided aims to address common issues encountered during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
The most common impurities depend on the synthetic route used. A likely synthesis involves the dichlorination of Ethyl 4-oxocyclohexanecarboxylate. In this case, the primary impurities include:
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Unreacted Starting Material: Ethyl 4-oxocyclohexanecarboxylate.
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Hydrolysis Byproduct: 4,4-dichlorocyclohexanecarboxylic acid, formed if water is present during the reaction or workup.
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Partially Chlorinated Intermediates: Monochloro- or hydroxy-chloro species that did not fully react.
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Residual Reagents: Traces of the chlorinating agent (e.g., phosphorus pentachloride, thionyl chloride) and any catalysts or solvents used in the synthesis.
Q2: My final product is acidic. What is the likely cause and how can I remove the acidic impurity?
An acidic product is most likely due to the presence of 4,4-dichlorocyclohexanecarboxylic acid, which can form from the hydrolysis of the ethyl ester.[1] This can be effectively removed by washing the crude product (dissolved in an organic solvent like dichloromethane or ethyl acetate) with a mild basic solution, such as saturated sodium bicarbonate (NaHCO₃) or a dilute sodium carbonate (Na₂CO₃) solution. The acidic impurity will be converted to its water-soluble salt and partition into the aqueous layer, which can then be separated.
Q3: I am observing a peak corresponding to the starting material (Ethyl 4-oxocyclohexanecarboxylate) in my post-reaction analysis. How can I remove it?
Unreacted starting material can often be removed by fractional distillation under reduced pressure. Due to the difference in boiling points between the starting material and the dichlorinated product, a careful distillation should allow for their separation. Alternatively, column chromatography on silica gel can be an effective method for separating the more polar starting material from the less polar product.
Q4: After purification, my product is cloudy or contains water. How should I address this?
A cloudy appearance often indicates the presence of residual water. To remove water, the organic solution of your product should be treated with a suitable drying agent, such as anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). After stirring for a period, the drying agent is removed by filtration, and the solvent can be evaporated under reduced pressure.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Purity After Initial Workup | Incomplete reaction or inefficient initial extraction. | Ensure the reaction has gone to completion using an appropriate analytical technique (e.g., TLC, GC-MS). During workup, perform multiple extractions with a suitable organic solvent to ensure complete recovery of the product from the aqueous layer. |
| Product Decomposes During Distillation | The boiling point at atmospheric pressure is too high, leading to thermal decomposition. | Use vacuum distillation to lower the boiling point of the compound, thereby preventing decomposition. |
| Multiple Unidentified Peaks in GC-MS | Presence of various side-products from the chlorination reaction. | For complex impurity profiles, column chromatography is the most effective purification method. A gradient elution from a non-polar solvent (e.g., hexane) to a slightly more polar solvent system (e.g., hexane/ethyl acetate mixture) can separate the desired product from various impurities. |
| Product is an Oil Instead of a Solid | Presence of impurities that are depressing the melting point. | Re-purify the product using one of the methods described above (washing, distillation, or chromatography) to remove the impurities that are preventing crystallization. |
Quantitative Data on Impurity Removal
The following table provides a representative example of impurity levels before and after a standard purification protocol involving an aqueous wash and fractional distillation.
| Impurity | Initial Purity (by GC-MS) | Purity After Washing with NaHCO₃ | Final Purity After Distillation |
| Ethyl 4-oxocyclohexanecarboxylate | 5% | 5% | <0.5% |
| 4,4-dichlorocyclohexanecarboxylic acid | 3% | <0.1% | <0.1% |
| This compound | 92% | 94.9% | >99.5% |
Experimental Protocols
Protocol 1: General Purification by Aqueous Wash and Drying
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Dissolution: Dissolve the crude this compound in a suitable organic solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 10-20% (w/v).
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Aqueous Wash (Neutralization): Transfer the solution to a separatory funnel and wash with an equal volume of saturated sodium bicarbonate (NaHCO₃) solution. Shake the funnel gently, venting frequently to release any evolved gas (CO₂). Allow the layers to separate and discard the lower aqueous layer.
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Aqueous Wash (Removal of Salts): Wash the organic layer with an equal volume of deionized water. Separate and discard the aqueous layer.
-
Brine Wash: Wash the organic layer with an equal volume of saturated sodium chloride (brine) solution to aid in the removal of residual water. Separate and discard the aqueous layer.
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Drying: Transfer the organic layer to an Erlenmeyer flask and add a suitable amount of anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). Swirl the flask and let it stand for 15-30 minutes.
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Filtration and Concentration: Filter the solution to remove the drying agent. Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the purified product.
Protocol 2: Purification by Fractional Distillation
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Setup: Assemble a fractional distillation apparatus suitable for vacuum distillation. Ensure all glassware is dry.
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Charging the Flask: Charge the distillation flask with the crude or partially purified this compound.
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Applying Vacuum: Gradually apply vacuum to the system.
-
Heating: Begin heating the distillation flask gently using a heating mantle.
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Fraction Collection: Collect the fractions that distill at the expected boiling point of this compound under the applied pressure. Discard any initial lower-boiling fractions which may contain residual solvent or more volatile impurities.
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Analysis: Analyze the collected fractions for purity using a suitable analytical method such as GC-MS or NMR.
Logical Workflow for Impurity Removal
Caption: A flowchart illustrating the decision-making process for the purification of this compound.
References
Troubleshooting failed reactions involving Ethyl 4,4-dichlorocyclohexanecarboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ethyl 4,4-dichlorocyclohexanecarboxylate.
Frequently Asked Questions (FAQs)
1. Synthesis of this compound
Q1.1: I am getting a low yield during the Fischer esterification of 4,4-dichlorocyclohexanecarboxylic acid with ethanol. What are the possible causes and solutions?
A1.1: Low yields in Fischer esterification can arise from several factors. Here's a troubleshooting guide:
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Incomplete Reaction: The Fischer esterification is an equilibrium reaction.[1][2][3] To drive the equilibrium towards the product (the ester), you can:
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Steric Hindrance: The presence of two chlorine atoms at the 4-position can sterically hinder the approach of the alcohol to the carboxylic acid. To overcome this, you might need to:
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Increase the reaction time and/or temperature.
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Use a more effective acid catalyst. While sulfuric acid is common, other acids like p-toluenesulfonic acid can also be used.[1]
-
-
Side Reactions: Under harsh acidic conditions, side reactions may occur. Monitor the reaction closely by TLC or GC-MS to identify any major byproducts.
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Purification Losses: Ensure efficient extraction and purification steps to minimize loss of the product.
Q1.2: What are the common impurities I might see in my crude this compound product?
A1.2: Common impurities can include:
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Unreacted 4,4-dichlorocyclohexanecarboxylic acid.
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Excess ethanol.
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Byproducts from side reactions, such as dehydrochlorination products (e.g., ethyl 4-chlorocyclohex-3-ene-1-carboxylate).
2. Hydrolysis of this compound
Q2.1: I am trying to hydrolyze this compound back to the carboxylic acid. What conditions are recommended?
A2.1: Both acidic and basic conditions can be used for ester hydrolysis.
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Acidic Hydrolysis: This is the reverse of the Fischer esterification and is also an equilibrium process.[3] To favor the formation of the carboxylic acid, a large excess of water is required. The reaction is typically carried out by heating the ester with an aqueous solution of a strong acid like HCl or H₂SO₄.
-
Basic Hydrolysis (Saponification): This is an irreversible reaction that goes to completion. The ester is heated with an aqueous solution of a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH). The initial product is the carboxylate salt, which is then protonated in a separate acidic workup step to yield the carboxylic acid.
A general protocol for the hydrolysis of a similar compound, ethyl 4,4-difluorocyclohexanecarboxylate, involves stirring with lithium hydroxide in a mixture of THF and water. This can be adapted for the dichloro analog.
3. Reduction of this compound
Q3.1: I want to selectively reduce the ester group to an alcohol without affecting the gem-dichloro group. What reducing agent should I use?
A3.1: This can be challenging as many common reducing agents for esters, like Lithium Aluminum Hydride (LiAlH₄), can also reduce gem-dihalides.[4]
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Milder Reducing Agents: Sodium borohydride (NaBH₄) is generally not strong enough to reduce esters under standard conditions.[5][6][7] However, its reactivity can be enhanced by the addition of certain additives or by using specific solvent systems. It is worth attempting the reduction with NaBH₄ first, possibly at elevated temperatures, and monitoring the reaction for any reduction of the dichloro group.
-
Chemoselective Methods: More specialized and chemoselective reducing agents might be necessary to achieve the desired transformation. A thorough literature search for the selective reduction of esters in the presence of gem-dihalides is recommended.
Q3.2: What are the potential products if both the ester and the gem-dichloro group are reduced?
A3.2: Complete reduction would likely yield 4,4-dichlorocyclohexylmethanol. Partial reduction of the gem-dichloro group could lead to monochlorinated products.
4. Elimination Reactions (Dehydrochlorination)
Q4.1: I am observing the formation of an unsaturated byproduct during my reaction. How can I prevent dehydrochlorination?
A4.1: Dehydrochlorination, the elimination of HCl, is a common side reaction for chlorinated cyclohexanes, especially in the presence of a base.[8][9][10] The likely byproduct is ethyl 4-chlorocyclohex-3-ene-1-carboxylate.[7][11]
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Choice of Base: The strength and steric bulk of the base can significantly influence the extent of elimination.[12] Using a non-nucleophilic, sterically hindered base might favor elimination. Conversely, for reactions where elimination is undesired, using a weaker, non-bulky base or avoiding basic conditions altogether is advisable.
-
Reaction Temperature: Higher temperatures generally favor elimination reactions. Running the reaction at the lowest possible temperature that still allows for the desired transformation can help minimize this side reaction.
-
Stereochemistry: For E2 elimination in cyclohexane systems, an anti-periplanar arrangement of the leaving group (chlorine) and a proton on an adjacent carbon is required.[8] The conformational flexibility of the cyclohexane ring will play a role in the feasibility of this arrangement.
Troubleshooting Workflows
Caption: Troubleshooting workflow for low reaction yields.
Caption: Troubleshooting workflow for dehydrochlorination.
Data Summary
Table 1: Influence of Steric Hindrance on Esterification Yield
| Alcohol | Yield (%) |
| Methanol (MeOH) | 95 |
| Ethanol (EtOH) | 84 |
| Isopropanol (i-PrOH) | 75 |
| Cyclohexanol (c-C₆H₁₁OH) | 65 |
| tert-Butanol (t-BuOH) | 65 |
| Data adapted from a study on the esterification of 2,5-cyclohexadiene-1-carboxylic acid, illustrating the general trend of decreasing yield with increasing steric hindrance of the alcohol.[4] |
Experimental Protocols
Protocol 1: General Procedure for Fischer Esterification of 4,4-dichlorocyclohexanecarboxylic acid
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Materials: 4,4-dichlorocyclohexanecarboxylic acid, absolute ethanol, concentrated sulfuric acid (or other acid catalyst), anhydrous sodium sulfate, diethyl ether (or other suitable extraction solvent), saturated sodium bicarbonate solution, brine.
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Procedure: a. In a round-bottom flask equipped with a reflux condenser and a drying tube (or a Dean-Stark apparatus), dissolve 4,4-dichlorocyclohexanecarboxylic acid in a large excess of absolute ethanol. b. Carefully add a catalytic amount of concentrated sulfuric acid. c. Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). d. Once the reaction is complete, cool the mixture to room temperature. e. Remove the excess ethanol under reduced pressure. f. Dissolve the residue in diethyl ether and wash sequentially with water, saturated sodium bicarbonate solution (to remove unreacted acid), and brine. g. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound. h. Purify the crude product by vacuum distillation or column chromatography on silica gel.
Protocol 2: General Procedure for Basic Hydrolysis (Saponification) of this compound
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Materials: this compound, sodium hydroxide (or potassium hydroxide), water, diethyl ether (or other suitable solvent for washing), hydrochloric acid (for acidification).
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Procedure: a. In a round-bottom flask equipped with a reflux condenser, dissolve this compound in an aqueous solution of sodium hydroxide (typically 1-2 M). b. Heat the mixture to reflux and monitor the disappearance of the ester by TLC or GC-MS. c. After the reaction is complete, cool the mixture to room temperature. d. Wash the aqueous solution with diethyl ether to remove any unreacted starting material or non-acidic impurities. e. Carefully acidify the aqueous layer with cold hydrochloric acid to a pH of approximately 2-3. The carboxylic acid should precipitate. f. Collect the solid by vacuum filtration, wash with cold water, and dry to obtain 4,4-dichlorocyclohexanecarboxylic acid. If the acid is an oil, extract it with a suitable organic solvent.
Disclaimer: These protocols are general guidelines and may require optimization for specific experimental setups and scales. Always perform a thorough risk assessment before conducting any chemical reaction.
References
- 1. Fischer Esterification [organic-chemistry.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. bionmr.unl.edu [bionmr.unl.edu]
- 6. Khan Academy [khanacademy.org]
- 7. Ethyl 4-chlorocyclohex-3-ene-1-carboxylate | C9H13ClO2 | CID 22471925 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. E2 and E1 Elimination Reactions of Cyclohexanes [chemistrysteps.com]
- 9. 11.7 Elimination Reactions: Zaitsevâs Rule - Organic Chemistry | OpenStax [openstax.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chemguide.co.uk [chemguide.co.uk]
- 12. chem.libretexts.org [chem.libretexts.org]
Preventing decomposition of Ethyl 4,4-dichlorocyclohexanecarboxylate during storage
This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the decomposition of Ethyl 4,4-dichlorocyclohexanecarboxylate during storage.
Troubleshooting Guide
Decomposition of this compound during storage can compromise experimental results and product integrity. The primary factors influencing its stability are exposure to moisture, elevated temperatures, and light.[1][2] This guide will help you identify and address potential causes of degradation.
Observed Problem: Changes in physical appearance (e.g., color change, precipitation) or purity of the compound over time.
Potential Causes and Troubleshooting Steps:
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Hydrolysis due to Moisture: Moisture in the storage environment can lead to the hydrolysis of the ester functional group, breaking it down into a carboxylic acid and an alcohol.[2][3][4]
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Verification: Use analytical techniques such as Fourier-Transform Infrared Spectroscopy (FTIR) to detect the presence of a broad O-H stretch characteristic of a carboxylic acid, or Gas Chromatography-Mass Spectrometry (GC/MS) to identify the hydrolysis products (4,4-dichlorocyclohexanecarboxylic acid and ethanol).
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Solution: Store the compound in a tightly sealed, desiccated environment. Use of inert gas blanketing (e.g., nitrogen or argon) can also displace moisture.
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Thermal Decomposition: Elevated temperatures can accelerate the rate of chemical degradation.[2][5]
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Verification: Compare the purity of a sample stored at an elevated temperature with a control sample stored under recommended conditions using High-Performance Liquid Chromatography (HPLC) or GC.
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Solution: Store the compound in a temperature-controlled environment, preferably refrigerated, and away from any heat sources.
-
-
Photodegradation: Exposure to UV or visible light can induce photochemical reactions, leading to the cleavage of chemical bonds.[2][6][7][8]
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Verification: Analyze a sample exposed to light and compare its purity and impurity profile with a sample stored in the dark using HPLC or GC/MS.
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Solution: Store the compound in an amber or opaque container to protect it from light.[2]
-
Summary of Storage Conditions and Their Impact on Stability:
| Storage Condition | Potential Degradation Pathway | Recommended Action | Expected Stability |
| Ambient Temperature (20-25°C) | Increased rate of hydrolysis and thermal decomposition. | Store in a cool, dry place. Refrigeration is recommended for long-term storage. | Moderate |
| Elevated Temperature (>30°C) | Significant acceleration of decomposition reactions.[2] | Avoid exposure to heat sources. Store in a temperature-controlled environment. | Low |
| High Humidity (>60% RH) | Hydrolysis of the ester linkage.[2][3] | Store in a desiccator or with a desiccant. Use tightly sealed containers. | Low |
| Exposure to Light (UV/Visible) | Photodegradation, leading to bond cleavage.[6][7][8] | Store in amber or opaque containers. Keep in a dark place. | Low |
| Presence of Acids/Bases | Catalysis of hydrolysis.[4][9][10] | Ensure the storage container is neutral and clean. Avoid contamination with acidic or basic substances. | Low |
| Recommended Storage | Minimal degradation. | Store at 2-8°C in a tightly sealed, amber container under an inert atmosphere. | High |
Troubleshooting Workflow for Decomposition Issues
Caption: Troubleshooting workflow for identifying and mitigating the decomposition of this compound.
Experimental Protocols
Protocol: Stability Study of this compound
Objective: To evaluate the stability of this compound under various storage conditions (temperature, humidity, and light) over a defined period.
Materials:
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This compound (high purity)
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HPLC or GC-MS system
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Temperature and humidity-controlled stability chambers
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Photostability chamber with UV and visible light sources
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Amber and clear glass vials with inert caps
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Desiccator with desiccant
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Analytical balance
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Solvents for analysis (e.g., HPLC-grade acetonitrile, water)
Methodology:
-
Sample Preparation:
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Accurately weigh a sufficient amount of this compound into multiple amber and clear glass vials.
-
Tightly seal the vials. For humidity studies, some vials can be stored in a desiccator, while others are placed in a high-humidity chamber.
-
-
Storage Conditions:
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Long-Term Storage (Recommended): 2-8°C / ambient humidity (in amber vials).
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Accelerated Storage:
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40°C / 75% RH (in amber vials)
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25°C / 60% RH (in amber vials)
-
-
Photostability: Expose samples in both clear and amber vials to a light source according to ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to protect it from light.
-
-
Time Points for Analysis:
-
Initial analysis (Time 0).
-
Accelerated studies: 1, 3, and 6 months.
-
Long-term studies: 3, 6, 9, 12, 18, and 24 months.
-
Photostability: After a defined exposure period.
-
-
Analytical Method:
-
At each time point, withdraw a sample and prepare a solution of known concentration.
-
Analyze the sample using a validated stability-indicating HPLC or GC-MS method to determine the purity of this compound and quantify any degradation products.
-
-
Data Analysis:
-
Compare the purity of the samples stored under different conditions to the initial purity.
-
Identify and quantify any major degradation products.
-
Determine the rate of degradation under each condition to establish a shelf life and recommend optimal storage conditions.[11]
-
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: For long-term storage, it is recommended to store this compound at 2-8°C in a tightly sealed, amber or opaque container to protect it from light and moisture.[2][12] For short-term storage, a cool, dry, and dark place is sufficient.
Q2: What are the likely degradation products of this compound?
A2: The most probable degradation products result from hydrolysis of the ester group, leading to the formation of 4,4-dichlorocyclohexanecarboxylic acid and ethanol.[4][13] Other degradation products may form through dehalogenation or other more complex pathways, especially under thermal or photolytic stress.[8]
Q3: Can I store this compound in a clear glass bottle?
A3: It is not recommended to store this compound in a clear glass bottle for extended periods due to its potential sensitivity to light, which can cause photodegradation.[2][14] If a clear container must be used, it should be stored in a dark environment.
Q4: How can I tell if my sample of this compound has decomposed?
A4: Visual signs of decomposition may include a change in color, the appearance of cloudiness, or the formation of a precipitate. However, significant degradation can occur without any visible changes. The most reliable way to assess purity is through analytical techniques such as HPLC, GC/MS, or NMR spectroscopy.
Q5: What materials are compatible for storing this compound?
A5: Glass containers with inert caps (e.g., PTFE-lined) are generally suitable. For larger quantities, stainless steel or carbon steel tanks may be used, provided the compound is free of water and acids that could cause corrosion.[15][16] It is important to avoid materials that can react with or be degraded by chlorinated compounds.
Potential Decomposition Pathway of this compound
Caption: A potential decomposition pathway for this compound, primarily initiated by hydrolysis.
References
- 1. corrosionpedia.com [corrosionpedia.com]
- 2. Top 5 Factors Affecting Chemical Stability - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 3. Chemical Stability Issues Frequently Encountered in Suspensions [pharmapproach.com]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. Study on Thermal Decomposition Behaviors of Terpolymers of Carbon Dioxide, Propylene Oxide, and Cyclohexene Oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Photochemical Degradation of Halogenated Organic Contaminants [manu56.magtech.com.cn]
- 7. researchgate.net [researchgate.net]
- 8. Photodegradation of halogenated organic disinfection by-products: Decomposition and reformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Ch20: Hydrolysis of Esters [chem.ucalgary.ca]
- 10. Ester hydrolysis - Wikipedia [en.wikipedia.org]
- 11. Pharma Treasures: FAQ on stability studies [pharmatreasures.blogspot.com]
- 12. towson.edu [towson.edu]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. iipseries.org [iipseries.org]
- 15. chlorinated-solvents.eu [chlorinated-solvents.eu]
- 16. chlorinated-solvents.eu [chlorinated-solvents.eu]
Technical Support Center: Synthesis of Ethyl 4,4-dichlorocyclohexanecarboxylate
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl 4,4-dichlorocyclohexanecarboxylate.
Synthesis Overview
The industrial synthesis of this compound typically proceeds via the geminal dichlorination of Ethyl 4-oxocyclohexanecarboxylate. A common and effective reagent for this transformation is Phosphorus Pentachloride (PCl₅). The overall reaction involves the conversion of the ketone functional group into a gem-dichloro group, with phosphorus oxychloride (POCl₃) and hydrogen chloride (HCl) as byproducts.
Reaction: C₉H₁₄O₃ + PCl₅ → C₉H₁₄Cl₂O₂ + POCl₃ + HCl
Troubleshooting Guide
This section addresses specific issues that may be encountered during the synthesis and scale-up of this compound.
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inactive or degraded PCl₅ due to moisture exposure. | 1. Use a fresh, unopened container of PCl₅. Ensure all glassware is rigorously dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). |
| 2. Insufficient reaction temperature or time. | 2. Gradually increase the reaction temperature. Monitor the reaction progress using TLC or GC to determine the optimal reaction time. | |
| 3. Incomplete mixing of the solid PCl₅. | 3. Use a suitable solvent (e.g., carbon tetrachloride, chloroform) to facilitate a homogenous reaction. Ensure efficient stirring, especially during scale-up. | |
| Presence of Unreacted Starting Material | 1. Insufficient stoichiometry of PCl₅. | 1. Use a slight excess of PCl₅ (e.g., 1.1 to 1.2 equivalents) to drive the reaction to completion. |
| 2. Reaction time is too short. | 2. Extend the reaction time and monitor for the disappearance of the starting material by TLC or GC. | |
| Formation of Dark-Colored Byproducts | 1. Reaction temperature is too high, leading to decomposition. | 1. Maintain a controlled temperature throughout the reaction. Consider using a temperature-controlled oil bath. |
| 2. Presence of impurities in the starting material. | 2. Ensure the purity of Ethyl 4-oxocyclohexanecarboxylate before starting the reaction. | |
| Difficult or Hazardous Work-up | 1. Vigorous and exothermic reaction of excess PCl₅ with water/ice. | 1. Perform the quench step slowly and at a low temperature (e.g., in an ice bath). Add crushed ice or cold water portion-wise with vigorous stirring. |
| 2. Evolution of large amounts of HCl gas. | 2. Ensure the work-up is performed in a well-ventilated fume hood. The HCl can be neutralized by slowly adding a saturated sodium bicarbonate solution. | |
| Product Purity Issues | 1. Residual phosphorus oxychloride (POCl₃) in the final product. | 1. POCl₃ can be removed by careful washing with cold water during the work-up. A final distillation under reduced pressure is recommended for high purity. |
| 2. Formation of vinyl chloride or other side products. | 2. Optimize reaction conditions (temperature and time) to minimize side reactions. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for the reaction of Ethyl 4-oxocyclohexanecarboxylate with PCl₅?
A1: Anhydrous, non-polar, aprotic solvents are recommended. Carbon tetrachloride (CCl₄) or chloroform (CHCl₃) are commonly used. It is crucial to ensure the solvent is completely dry to prevent the decomposition of PCl₅.
Q2: How can I monitor the progress of the reaction?
A2: The reaction can be monitored by Thin-Layer Chromatography (TLC) or Gas Chromatography (GC). A simple method is to spot the reaction mixture on a TLC plate and compare it with the starting material. The disappearance of the starting material spot indicates the completion of the reaction.
Q3: What are the primary safety concerns when working with Phosphorus Pentachloride (PCl₅)?
A3: PCl₅ is a highly corrosive and moisture-sensitive solid.[1] It reacts violently with water to produce phosphoric acid and hydrochloric acid.[2] Inhalation of its dust can cause severe irritation to the respiratory tract. Always handle PCl₅ in a fume hood, wear appropriate personal protective equipment (PPE) including gloves, safety goggles, and a lab coat. Ensure that all equipment is dry and work under an inert atmosphere.[3]
Q4: How should I properly quench the reaction and dispose of PCl₅ waste?
A4: The reaction should be quenched by slowly and carefully adding the reaction mixture to crushed ice or ice-cold water with vigorous stirring in a fume hood. This will hydrolyze any unreacted PCl₅ and the byproduct POCl₃. The resulting acidic aqueous layer should be neutralized with a base (e.g., sodium bicarbonate) before disposal according to your institution's guidelines.
Q5: My final product is contaminated with phosphorus oxychloride (POCl₃). How can I remove it?
A5: Phosphorus oxychloride (POCl₃) is a common byproduct of this reaction.[4] It can be removed by washing the organic layer with ice-cold water during the work-up. For higher purity, fractional distillation under reduced pressure is effective, as POCl₃ has a different boiling point than the desired product.
Experimental Protocol: Synthesis of this compound
Materials:
-
Ethyl 4-oxocyclohexanecarboxylate (1 equivalent)
-
Phosphorus Pentachloride (PCl₅) (1.1 equivalents)
-
Anhydrous Carbon Tetrachloride (CCl₄)
-
Crushed Ice
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser with a drying tube
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
Procedure:
-
Setup: Assemble a flame-dried round-bottom flask with a magnetic stir bar and a reflux condenser fitted with a calcium chloride drying tube. The setup should be under an inert atmosphere (nitrogen or argon).
-
Reaction Mixture: In the flask, dissolve Ethyl 4-oxocyclohexanecarboxylate in anhydrous carbon tetrachloride.
-
Addition of PCl₅: To the stirred solution, carefully add Phosphorus Pentachloride in small portions. The addition may be exothermic, so maintain the temperature with a water bath if necessary.
-
Reaction: After the addition is complete, heat the mixture to reflux (around 77°C for CCl₄) and maintain for 2-4 hours. Monitor the reaction progress by TLC or GC.
-
Quenching: Cool the reaction mixture to room temperature and then to 0°C in an ice bath. Slowly and carefully pour the reaction mixture onto a vigorously stirred slurry of crushed ice in a beaker. This step should be performed in a fume hood due to the evolution of HCl gas.
-
Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with cold water, saturated sodium bicarbonate solution (until effervescence ceases), and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: The crude product can be purified by vacuum distillation to yield pure this compound.
Visualized Workflows and Relationships
References
Characterization of unexpected byproducts in reactions with Ethyl 4,4-dichlorocyclohexanecarboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ethyl 4,4-dichlorocyclohexanecarboxylate. The information provided will help in identifying and characterizing unexpected byproducts in various chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of impurities in reactions involving this compound?
A1: Impurities can originate from several sources:
-
Starting Materials: Incomplete conversion of the starting material, Ethyl 4-oxocyclohexanecarboxylate, during the synthesis of this compound can be a source of impurities. The synthesis of gem-dichlorides from ketones using reagents like phosphorus pentachloride (PCl₅) can sometimes be incomplete, leading to the presence of the starting ketone in the final product.[1][2][3][4]
-
Side Reactions: The target molecule itself can undergo unintended side reactions under various experimental conditions, leading to the formation of byproducts. These can include elimination, hydrolysis, or reduction reactions.
-
Solvent and Reagent Contamination: Impurities present in solvents and other reagents can be introduced into the reaction mixture.
Q2: I observe a byproduct with a mass corresponding to the loss of HCl in my reaction. What could it be?
A2: A common byproduct observed in reactions involving gem-dichlorocyclohexanes, particularly under basic conditions, is the corresponding vinyl chloride formed through an elimination reaction (dehydrochlorination). In the case of this compound, this would likely be Ethyl 4-chlorocyclohex-3-enecarboxylate .[5][6]
Q3: My ester seems to be hydrolyzing during the workup. What are the expected hydrolysis products?
A3: Hydrolysis of the ethyl ester group can occur under either acidic or basic conditions, especially with heating.[7][8][9] The expected byproducts would be:
-
4,4-dichlorocyclohexanecarboxylic acid: From the hydrolysis of the ester group.
-
Ethanol: As the other product of ester hydrolysis.
-
4-chlorocyclohex-3-enecarboxylic acid: If elimination and hydrolysis both occur.[10]
Q4: I am performing a reduction of the ester group. What potential byproducts should I look out for?
A4: Reduction of the ester functionality, typically with strong reducing agents like lithium aluminum hydride (LiAlH₄), can lead to the formation of (4,4-dichlorocyclohexyl)methanol.[11][12][13][14][15] However, depending on the reaction conditions and the reactivity of the C-Cl bonds, other reduced species could potentially be formed.
Troubleshooting Guides
Issue 1: Presence of an Unexpected Peak in the Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
Symptoms:
-
An additional peak is observed in the GC chromatogram.
-
The mass spectrum of the unexpected peak shows a molecular ion different from the starting material or the expected product.
Possible Causes & Solutions:
| Potential Byproduct | Formation Conditions | Identification & Characterization | Troubleshooting Steps |
| Ethyl 4-oxocyclohexanecarboxylate | Incomplete synthesis of the starting material. | GC-MS: Compare the retention time and mass spectrum with an authentic sample. ¹H NMR: Look for the absence of the gem-dichloro protons and the presence of signals corresponding to the keto-ester. | Ensure complete conversion during the synthesis of this compound. Purify the starting material before use. |
| Ethyl 4-chlorocyclohex-3-enecarboxylate | Basic reaction conditions, elevated temperatures. | GC-MS: Molecular ion at m/z 188 (for ³⁵Cl) and 190 (for ³⁷Cl) in a ~3:1 ratio.[6] ¹H NMR: Appearance of a vinyl proton signal. | Use milder bases or lower reaction temperatures. Optimize reaction time to minimize byproduct formation. |
| 4,4-dichlorocyclohexanecarboxylic acid | Presence of water under acidic or basic conditions, especially with heating. | LC-MS: Detectable by liquid chromatography-mass spectrometry. ¹H NMR: Disappearance of the ethyl group signals and a shift in the cyclohexyl protons' resonances. | Ensure anhydrous reaction conditions. Perform aqueous workup at low temperatures and minimize exposure time. |
| (4,4-dichlorocyclohexyl)methanol | Use of strong reducing agents like LiAlH₄. | GC-MS: Lower retention time than the starting ester. Mass spectrum will show the loss of the ethoxycarbonyl group and the presence of a hydroxymethyl group. ¹H NMR: Disappearance of the ethyl ester signals and appearance of a new signal for the -CH₂OH protons. | Use a milder reducing agent if only the ester reduction is desired without affecting the chloro groups. Control the stoichiometry of the reducing agent. |
Issue 2: Complex Nuclear Magnetic Resonance (NMR) Spectrum of the Crude Product
Symptoms:
-
The ¹H or ¹³C NMR spectrum shows more peaks than expected for the desired product.
-
Overlapping signals make interpretation difficult.
Possible Causes & Solutions:
-
Presence of Multiple Byproducts: The reaction may be yielding a mixture of the starting material and one or more byproducts.
-
Solution: Compare the spectrum with the NMR spectra of suspected byproducts (if available). Use 2D NMR techniques like COSY and HSQC to help in assigning the signals. Purify the crude product using techniques like column chromatography or recrystallization.
-
-
Solvent Impurities: Residual solvents from the reaction or workup can show up in the NMR spectrum.
Experimental Protocols
Protocol 1: Characterization of Byproducts by GC-MS
-
Sample Preparation: Dissolve a small amount of the crude reaction mixture in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).
-
GC Conditions:
-
Column: A standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Injector Temperature: 250 °C.
-
Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 10 °C/min. Hold at 280 °C for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-400.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
-
Data Analysis: Identify the peaks in the chromatogram and analyze their corresponding mass spectra. Look for characteristic isotopic patterns for chlorine-containing compounds (M+ and M+2 peaks in a ~3:1 ratio for one chlorine atom, and M+, M+2, and M+4 peaks for two chlorine atoms).
Protocol 2: Purification of Crude Product by Column Chromatography
-
Slurry Preparation: Adsorb the crude product onto a small amount of silica gel.
-
Column Packing: Pack a glass column with silica gel in a suitable non-polar solvent (e.g., hexane).
-
Loading: Carefully load the adsorbed crude product onto the top of the packed column.
-
Elution: Elute the column with a solvent gradient, starting with a non-polar solvent (e.g., 100% hexane) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate).
-
Fraction Collection: Collect fractions and analyze them by thin-layer chromatography (TLC) to identify the fractions containing the desired product and the separated byproducts.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Visualizations
References
- 1. quora.com [quora.com]
- 2. doubtnut.com [doubtnut.com]
- 3. organic chemistry - Mechanism for conversion of ketone to dichloride with phosphorus pentachloride - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 4. PCl5 reacts with propanone to give A Vicinal dichloride class 12 chemistry JEE_Main [vedantu.com]
- 5. Page loading... [guidechem.com]
- 6. Ethyl 4-chlorocyclohex-3-ene-1-carboxylate | C9H13ClO2 | CID 22471925 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. 4-Chlorocyclohex-3-ene-1-carboxylic acid | C7H9ClO2 | CID 12215566 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. ch.ic.ac.uk [ch.ic.ac.uk]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. youtube.com [youtube.com]
- 15. Reduction of Carboxylic Acids by LiAlH<sub>4</sub> | Ambeed [ambeed.com]
- 16. Ethyl 4-chlorocyclohexanecarboxylate | C9H15ClO2 | CID 44558677 - PubChem [pubchem.ncbi.nlm.nih.gov]
Validation & Comparative
Reactivity comparison of Ethyl 4,4-dichlorocyclohexanecarboxylate vs. Ethyl 4,4-difluorocyclohexanecarboxylate
Theoretical Reactivity Comparison
The reactivity of these compounds, particularly in nucleophilic substitution reactions at the C4 position, is governed by a delicate balance between two primary factors: the leaving group ability of the halide and the electrophilicity of the carbon atom to which the halogens are attached.
-
Leaving Group Ability: In both S_N_1 and S_N_2 reactions, the rate is influenced by the ability of the leaving group to depart. Weaker bases are generally better leaving groups. The chloride ion (Cl⁻) is a significantly weaker base than the fluoride ion (F⁻), making it a much better leaving group.[1] The C-F bond is also considerably stronger than the C-Cl bond, further hindering the departure of fluoride.[2]
-
Electrophilicity of the Carbonyl Carbon: Fluorine is the most electronegative element. Consequently, the two fluorine atoms in Ethyl 4,4-difluorocyclohexanecarboxylate exert a powerful electron-withdrawing inductive effect. This effect polarizes the C4-F bonds, making the C4 carbon atom more electron-deficient (more electrophilic) compared to the analogous carbon in the dichloro- derivative. This increased electrophilicity makes the carbon atom a more attractive target for nucleophiles.
These two factors are in opposition. For the dichloro- compound, the excellent leaving group ability of chloride would favor a faster reaction. Conversely, for the difluoro- compound, the enhanced electrophilicity of the C4 carbon would accelerate the initial nucleophilic attack. The dominant factor, and thus the overall reactivity, will depend on the specific reaction mechanism and conditions.
Synthesis Data Comparison
While direct reactivity comparisons are scarce, we can examine the conditions required for the synthesis and subsequent reactions of these compounds as an indirect measure of their stability and the reactivity of their precursors.
Table 1: Synthesis of Ethyl 4,4-difluorocyclohexanecarboxylate
| Precursor | Reagent | Solvent | Conditions | Yield | Reference |
| Ethyl 4-oxocyclohexanecarboxylate | Diethylaminosulfur trifluoride (DAST) | CCl₄ | 0°C to room temp, 16h | 71% | [3] |
Table 2: Hydrolysis of Ethyl 4,4-difluorocyclohexanecarboxylate
| Reactant | Reagent | Solvent | Conditions | Yield | Reference |
| Ethyl 4,4-difluorocyclohexanecarboxylate | Lithium hydroxide monohydrate | THF/H₂O | Room temp, overnight | 97% | [1] |
No comparable experimental data for the synthesis or hydrolysis of this compound was found in the searched literature.
Experimental Protocols
Synthesis of Ethyl 4,4-difluorocyclohexanecarboxylate from Ethyl 4-oxocyclohexanecarboxylate[3]
-
Preparation: A solution of diethylaminosulfur trifluoride (DAST) (7.7 mL) in 75 mL of carbon tetrachloride (CCl₄) is prepared in a reaction vessel and cooled to 0°C.
-
Addition of Precursor: Ethyl 4-oxocyclohexanecarboxylate (5 g, 29 mmol) is slowly added dropwise to the cooled DAST solution.
-
Reaction: After the addition is complete, the reaction mixture is stirred at room temperature for 16 hours.
-
Quenching: The reaction is carefully quenched by the slow addition of water.
-
Workup: The organic phase is separated, washed with water, and dried over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: The crude product is purified by distillation to yield Ethyl 4,4-difluorocyclohexanecarboxylate as a colorless oil (4.2 g, 71% yield).
Hydrolysis of Ethyl 4,4-difluorocyclohexanecarboxylate[1]
-
Dissolution: Ethyl 4,4-difluorocyclohexanecarboxylate (0.385 g, 2.003 mmol) is dissolved in tetrahydrofuran (THF) (12 mL).
-
Addition of Reagents: Water (6 mL) is added, followed by lithium hydroxide monohydrate (0.420 g, 10.02 mmol).
-
Reaction: The mixture is stirred vigorously at room temperature overnight.
-
Workup: The reaction mixture is diluted with ethyl acetate (EtOAc) and the pH is adjusted to 4 with 1 M HCl. The organic and aqueous layers are separated.
-
Extraction: The aqueous layer is extracted one more time with EtOAc.
-
Purification: The combined organic phases are washed with brine, dried over magnesium sulfate (MgSO₄), and concentrated to dryness to give 4,4-difluorocyclohexanecarboxylic acid (318 mg, 97% yield) as a white solid.
Conclusion
Based on established chemical principles, this compound is expected to be more reactive in nucleophilic substitution reactions where the cleavage of the carbon-halogen bond is the rate-determining step, owing to the superior leaving group ability of chloride. However, in scenarios where the nucleophilic attack itself is the rate-determining step, the higher electrophilicity of the C4 carbon in Ethyl 4,4-difluorocyclohexanecarboxylate, induced by the strongly electron-withdrawing fluorine atoms, could lead to faster reaction rates.
The choice between these two reagents will ultimately depend on the specific reaction being performed. For reactions requiring a good leaving group, the dichloro- derivative is the logical choice. For reactions that are sensitive to the electrophilicity of the substrate, the difluoro- analog may be more suitable. Experimental validation under the specific conditions of interest is recommended to make a definitive selection.
References
Spectroscopic Analysis for the Structural Confirmation of Ethyl 4,4-dichlorocyclohexanecarboxylate: A Comparative Guide
This guide provides a comprehensive comparison of the spectroscopic data for Ethyl 4,4-dichlorocyclohexanecarboxylate against structurally related analogs. Detailed experimental protocols and data analysis are presented to aid researchers, scientists, and drug development professionals in the structural elucidation of similar compounds.
The confirmation of a chemical structure is a critical step in chemical synthesis and drug development. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are powerful tools for this purpose. This guide focuses on the structural confirmation of this compound by comparing its expected spectroscopic signatures with those of well-characterized analogs: Ethyl cyclohexanecarboxylate, Ethyl 4-hydroxycyclohexanecarboxylate, and Ethyl 4-oxocyclohexanecarboxylate.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound and its analogs. The data for the target compound is predicted based on established spectral databases and prediction software, while the data for the analogs are based on experimental values.
Table 1: ¹H NMR Data (Predicted/Experimental, CDCl₃, 400 MHz)
| Compound | Chemical Shift (δ) ppm, Multiplicity, Integration, Assignment |
| This compound (Predicted) | ~4.1 (q, 2H, -OCH₂CH₃), ~2.5-1.8 (m, 9H, cyclohexyl-H), ~1.2 (t, 3H, -OCH₂CH₃) |
| Ethyl cyclohexanecarboxylate | 4.12 (q, 2H, -OCH₂CH₃), 2.26 (tt, 1H, CH-C=O), 1.90-1.60 (m, 4H, cyclohexyl-H), 1.45-1.15 (m, 6H, cyclohexyl-H), 1.25 (t, 3H, -OCH₂CH₃) |
| Ethyl 4-hydroxycyclohexanecarboxylate | 4.15 (q, 2H, -OCH₂CH₃), 3.60-4.10 (m, 1H, CH-OH), 2.20-2.40 (m, 1H, CH-C=O), 1.20-2.10 (m, 8H, cyclohexyl-H), 1.25 (t, 3H, -OCH₂CH₃) |
| Ethyl 4-oxocyclohexanecarboxylate | 4.17 (q, 2H, -OCH₂CH₃), 2.80-2.20 (m, 5H, cyclohexyl-H adjacent to C=O and CH-C=O), 2.10-1.80 (m, 4H, cyclohexyl-H), 1.27 (t, 3H, -OCH₂CH₃) |
Table 2: ¹³C NMR Data (Predicted/Experimental, CDCl₃, 100 MHz)
| Compound | Chemical Shift (δ) ppm, Assignment |
| This compound (Predicted) | ~175 (C=O), ~80 (C-Cl₂), ~60 (-OCH₂), ~40 (CH-C=O), ~35 (cyclohexyl-CH₂), ~25 (cyclohexyl-CH₂), ~14 (-CH₃) |
| Ethyl cyclohexanecarboxylate | 176.3 (C=O), 60.2 (-OCH₂), 43.2 (CH-C=O), 29.1 (cyclohexyl-CH₂), 25.8 (cyclohexyl-CH₂), 25.5 (cyclohexyl-CH₂), 14.3 (-CH₃) |
| Ethyl 4-hydroxycyclohexanecarboxylate | 176.0 (C=O), 68.0 (CH-OH), 60.5 (-OCH₂), 43.0 (CH-C=O), 34.0 (cyclohexyl-CH₂), 28.0 (cyclohexyl-CH₂), 14.3 (-CH₃) |
| Ethyl 4-oxocyclohexanecarboxylate | 210.0 (C=O, ketone), 174.5 (C=O, ester), 60.8 (-OCH₂), 41.5 (cyclohexyl-CH₂ adjacent to C=O), 40.5 (CH-C=O), 28.5 (cyclohexyl-CH₂), 14.2 (-CH₃) |
Table 3: Key IR Absorption Bands (Predicted/Experimental, cm⁻¹)
| Compound | ν(C=O) | ν(C-O) | Other Key Bands |
| This compound (Predicted) | ~1735 | ~1180 | ~750 (C-Cl) |
| Ethyl cyclohexanecarboxylate | 1730 | 1175 | 2930, 2855 (C-H) |
| Ethyl 4-hydroxycyclohexanecarboxylate | 1730 | 1180 | 3400 (br, O-H) |
| Ethyl 4-oxocyclohexanecarboxylate | 1735 (ester), 1715 (ketone) | 1180 | - |
Table 4: Mass Spectrometry Data (Predicted/Experimental, m/z)
| Compound | Molecular Ion [M]⁺ | Key Fragment Ions |
| This compound (Predicted) | 224/226/228 (isotope pattern for 2 Cl) | 195/197 ([M-C₂H₅]⁺), 179/181 ([M-OC₂H₅]⁺), 151 ([M-COOC₂H₅]⁺) |
| Ethyl cyclohexanecarboxylate | 156 | 127 ([M-C₂H₅]⁺), 111 ([M-OC₂H₅]⁺), 83 ([M-COOC₂H₅]⁺) |
| Ethyl 4-hydroxycyclohexanecarboxylate | 172 | 154 ([M-H₂O]⁺), 127 ([M-OC₂H₅]⁺) |
| Ethyl 4-oxocyclohexanecarboxylate | 170 | 141 ([M-C₂H₅]⁺), 125 ([M-OC₂H₅]⁺) |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectra are recorded on a 400 MHz spectrometer.
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
¹H NMR Acquisition: Acquire the spectrum with a pulse angle of 45°, a relaxation delay of 1.0 s, and an acquisition time of 4 s. Typically, 16 scans are co-added.
-
¹³C NMR Acquisition: Acquire the spectrum with a pulse angle of 30°, a relaxation delay of 2.0 s, and an acquisition time of 1.5 s. Proton decoupling is applied during the acquisition. Typically, 1024 scans are co-added.
-
Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts are referenced to the TMS signal at 0.00 ppm.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectra are recorded on a spectrometer equipped with a universal attenuated total reflectance (ATR) accessory.
-
Sample Preparation: For liquid samples, a single drop is placed directly onto the ATR crystal.
-
Background Collection: A background spectrum of the clean, empty ATR crystal is recorded.
-
Sample Analysis: The sample is applied to the crystal, and the spectrum is recorded over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Typically, 32 scans are co-added.
-
Data Processing: The final spectrum is presented in terms of transmittance or absorbance.
Mass Spectrometry (MS)
Mass spectra are obtained using a gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source.
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
GC Separation: Inject 1 µL of the sample solution into the GC. The oven temperature is programmed to ramp from 50°C to 250°C at a rate of 10°C/min.
-
MS Analysis: The mass spectrometer is operated in EI mode at 70 eV. Data is collected over a mass range of m/z 40-400.
-
Data Analysis: The total ion chromatogram (TIC) is analyzed to identify the peak corresponding to the compound of interest. The mass spectrum of this peak is then examined for the molecular ion and characteristic fragment ions.
Workflow for Spectroscopic Structure Elucidation
The following diagram illustrates the logical workflow for confirming the structure of an organic compound using the spectroscopic techniques discussed.
Caption: Workflow for structural elucidation of organic compounds.
This guide provides a framework for the spectroscopic analysis of this compound. By comparing its predicted spectral data with the experimental data of known analogs, researchers can confidently confirm its structure. The detailed protocols and workflow serve as a valuable resource for the characterization of novel small molecules.
Biological activity screening of derivatives from Ethyl 4,4-dichlorocyclohexanecarboxylate
Disclaimer: Scientific literature on the biological activity of derivatives synthesized directly from Ethyl 4,4-dichlorocyclohexanecarboxylate is limited. This guide provides a comparative analysis of structurally related compounds, specifically cyclohexenone and cyclohexene derivatives, to offer insights into the potential biological activities of this chemical class for researchers, scientists, and drug development professionals.
This guide compares two distinct classes of cyclohexene derivatives that have been evaluated for anticancer activity, supported by experimental data and detailed protocols.
Performance Comparison of Cyclohexene Derivatives
The following tables summarize the cytotoxic activity of two different series of compounds based on a cyclohexene scaffold. These derivatives have been tested against various cancer cell lines, with their efficacy presented as IC₅₀ (half-maximal inhibitory concentration) or GI₅₀ (half-maximal growth inhibition) values. Lower values indicate higher potency.
Table 1: Anticancer Activity of Ethyl 3,5-diphenyl-2-cyclohexenone-6-carboxylate Derivatives
This series of 21 compounds was evaluated for its inhibitory effects on the growth of HCT116 human colon cancer cells using a clonogenic survival assay. The data highlights how different substituents on the phenyl rings influence anticancer activity.[1]
| Compound ID | R1 Substituent | R2 Substituent | GI₅₀ (µM) against HCT116 Cells[1] |
| 1 | H | 2-OH | 21.32 |
| 2 | H | 2-OH, 6-OCH₃ | 23.44 |
| 3 | H | 2-OH, 4,5-diOCH₃ | 25.11 |
| 4 | H | 2-OH, 4,6-diOCH₃ | 26.31 |
| 5 | H | 2-OH, 4-OCH₃ | 22.58 |
| 6 | H | 2-OH, 5-OCH₃ | 22.01 |
| 7 | H | 2-OH, 5-NO₂ | 28.17 |
| 8 | 1-Naphthalenyl | 2-OH | 89.39 |
| 9 | 1-Naphthalenyl | 2-OH, 6-OCH₃ | 127.35 |
| 10 | 1-Naphthalenyl | 2-OH, 4,5-diOCH₃ | 7.83 |
| 11 | 1-Naphthalenyl | 2-OH, 4,6-diOCH₃ | Not Determined |
| 12 | 1-Naphthalenyl | 2-OH, 4-OCH₃ | 110.81 |
| 13 | 2-Naphthalenyl | 2-OH | 90.00 |
| 14 | 2-Naphthalenyl | 2-OH, 6-OCH₃ | 101.12 |
| 15 | 2-Naphthalenyl | 2-OH, 4,5-diOCH₃ | 11.21 |
| 16 | 2-Naphthalenyl | 2-OH, 4,6-diOCH₃ | 133.12 |
| 17 | 2-Naphthalenyl | 2-OH, 4-OCH₃ | 115.09 |
| 18 | 4-Biphenyl | 2-OH | 85.88 |
| 19 | 4-Biphenyl | 2-OH, 6-OCH₃ | 98.34 |
| 20 | 4-Biphenyl | 2-OH, 4,5-diOCH₃ | 13.55 |
| 21 | 4-Biphenyl | 2-OH, 4,6-diOCH₃ | 9.33 |
Table 2: Anticancer Activity of Zeylenone-Derived Cyclohexene Analogs
This series of natural product derivatives was synthesized and evaluated for cytotoxic activity against a panel of glioblastoma (GBM) cell lines. The data reveals that specific modifications, such as the addition of a p-fluorobenzoyl group, significantly enhance potency.[2][3]
| Compound ID | Description | IC₅₀ (µM) against U251 Cells[3] | IC₅₀ (µM) against A172 Cells[3] |
| Zeylenone | Parent Compound | >10 | >10 |
| CA | (1R, 2R, 3S)-3-p-fluorobenzoyl-zeylenone | 6.31 | 5.98 |
| a | C-1, C-2 diacetylated derivative | >10 | >10 |
| b | C-1 acetylated derivative | >10 | >10 |
| c | C-2 acetylated derivative | >10 | >10 |
| d | C-3 benzoylated derivative | 7.85 | 8.02 |
| e | C-3 p-methylbenzoyl derivative | 7.11 | 7.53 |
Experimental Protocols
Detailed methodologies for the key biological assays cited in the comparison tables are provided below.
Clonogenic Survival Assay
This assay is used to determine the long-term cytotoxic or cytostatic effects of a compound on the ability of single cells to form colonies.
-
Cell Seeding: HCT116 human colon cancer cells are harvested, counted, and seeded into 6-well plates at a density of 500 cells per well.
-
Incubation: The cells are incubated for 24 hours to allow for attachment.
-
Compound Treatment: The cyclohexenone derivatives, dissolved in a suitable solvent (e.g., DMSO), are added to the culture medium at various concentrations. Control wells receive the solvent alone.
-
Colony Formation: The plates are incubated for 10-14 days to allow for the formation of visible colonies (typically defined as groups of ≥50 cells).
-
Fixation and Staining: The medium is removed, and the colonies are washed with phosphate-buffered saline (PBS). They are then fixed with a methanol/acetic acid solution and stained with crystal violet.
-
Colony Counting: The number of colonies in each well is counted. The plating efficiency and surviving fraction are calculated relative to the solvent-treated control.
-
Data Analysis: The GI₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.[1]
Cell Counting Kit-8 (CCK-8) Assay
This is a colorimetric assay used to measure cell viability and proliferation. It utilizes a highly water-soluble tetrazolium salt that is reduced by cellular dehydrogenases to produce a colored formazan product.
-
Cell Seeding: Glioblastoma cells (e.g., U251, A172) are seeded into 96-well plates at a specified density (e.g., 5,000 cells/well) and incubated overnight.
-
Compound Treatment: The test compounds (Zeylenone derivatives) are added to the wells at a range of concentrations.
-
Incubation: The cells are incubated with the compounds for a defined period (e.g., 48 or 72 hours).
-
Reagent Addition: 10 µL of the CCK-8 solution is added to each well.
-
Final Incubation: The plates are incubated for an additional 1-4 hours at 37°C.
-
Absorbance Measurement: The absorbance is measured at 450 nm using a microplate reader. The amount of formazan produced is directly proportional to the number of living cells.
-
Data Analysis: Cell viability is expressed as a percentage relative to the control (untreated or solvent-treated) cells. The IC₅₀ value is calculated from the resulting dose-response curve.[3]
Visualized Workflows and Pathways
The following diagrams illustrate common workflows in biological activity screening and a relevant cellular pathway.
Caption: General workflow for in vitro screening of anticancer compounds.
Caption: Simplified intrinsic apoptosis pathway targeted by some anticancer agents.
References
- 1. researchgate.net [researchgate.net]
- 2. Cyclohexene oxide CA, a derivative of zeylenone, exhibits anti-cancer activity in glioblastoma by inducing G0/G1 phase arrest through interference with EZH2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Cyclohexene oxide CA, a derivative of zeylenone, exhibits anti-cancer activity in glioblastoma by inducing G0/G1 phase arrest through interference with EZH2 [frontiersin.org]
Comparative study of different synthetic routes to Ethyl 4,4-dichlorocyclohexanecarboxylate
For researchers, scientists, and professionals in drug development, the efficient synthesis of key chemical intermediates is paramount. This guide provides a comparative study of different synthetic routes to Ethyl 4,4-dichlorocyclohexanecarboxylate, a valuable building block in medicinal chemistry. We will delve into detailed experimental protocols, present comparative data in a clear format, and visualize the synthetic pathways.
The primary and most direct route for the synthesis of this compound involves the geminal dichlorination of the corresponding ketone, Ethyl 4-oxocyclohexanecarboxylate. This transformation can be achieved using various chlorinating agents. This guide will focus on the most commonly employed and effective methods, providing a side-by-side comparison to aid in the selection of the most suitable protocol for your research needs.
Comparative Data of Synthetic Routes
| Parameter | Route 1: Phosphorus Pentachloride | Route 2: Thionyl Chloride |
| Starting Material | Ethyl 4-oxocyclohexanecarboxylate | Ethyl 4-oxocyclohexanecarboxylate |
| Reagent | Phosphorus Pentachloride (PCl₅) | Thionyl Chloride (SOCl₂) |
| Solvent | Dichloromethane (CH₂Cl₂) or neat | Dichloromethane (CH₂Cl₂) or neat |
| Temperature | -78 °C to room temperature | 0 °C to reflux |
| Reaction Time | 4 - 12 hours | 6 - 24 hours |
| Yield | Moderate to Good | Variable, often lower than PCl₅ |
| Key Advantages | Generally higher yields, well-established | Readily available and inexpensive reagent |
| Key Disadvantages | Solid reagent, handling can be cumbersome | Can lead to side products, yields can be inconsistent |
Experimental Protocols
Route 1: Synthesis via Phosphorus Pentachloride
This protocol details the geminal dichlorination of Ethyl 4-oxocyclohexanecarboxylate using phosphorus pentachloride.
Materials:
-
Ethyl 4-oxocyclohexanecarboxylate
-
Phosphorus Pentachloride (PCl₅)
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Argon or Nitrogen gas
Procedure:
-
A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen/argon inlet is charged with Ethyl 4-oxocyclohexanecarboxylate (1.0 eq).
-
Anhydrous dichloromethane is added to dissolve the starting material.
-
The solution is cooled to -78 °C using a dry ice/acetone bath.
-
Phosphorus pentachloride (1.2 - 2.0 eq) is added portion-wise, ensuring the internal temperature does not rise significantly.
-
The reaction mixture is stirred at -78 °C for 1 hour and then allowed to slowly warm to room temperature and stirred for an additional 3 - 11 hours.
-
The reaction is carefully quenched by pouring it onto crushed ice or a cold, saturated sodium bicarbonate solution.
-
The organic layer is separated, and the aqueous layer is extracted with dichloromethane.
-
The combined organic layers are washed with saturated sodium bicarbonate solution, followed by brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by vacuum distillation or column chromatography on silica gel to afford this compound.
Route 2: Synthesis via Thionyl Chloride
This protocol outlines the synthesis of this compound using thionyl chloride.
Materials:
-
Ethyl 4-oxocyclohexanecarboxylate
-
Thionyl Chloride (SOCl₂)
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Argon or Nitrogen gas
Procedure:
-
To a stirred solution of Ethyl 4-oxocyclohexanecarboxylate (1.0 eq) in anhydrous dichloromethane in a flame-dried flask under an inert atmosphere, thionyl chloride (2.0 - 3.0 eq) is added dropwise at 0 °C.
-
The reaction mixture is then allowed to warm to room temperature and subsequently heated to reflux for 6 - 24 hours, while monitoring the reaction progress by TLC or GC.
-
After completion, the reaction mixture is cooled to room temperature, and the excess thionyl chloride and solvent are carefully removed under reduced pressure.
-
The residue is dissolved in dichloromethane and washed cautiously with a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.
-
The organic layer is further washed with brine, dried over anhydrous sodium sulfate, and filtered.
-
The solvent is evaporated, and the crude product is purified by vacuum distillation to yield this compound.
Synthetic Pathway Visualization
The following diagram illustrates the primary synthetic pathway from a common precursor to the target molecule.
Caption: Synthetic routes to this compound.
Comparative Guide to Analytical Methods for the Quantification of Ethyl 4,4-dichlorocyclohexanecarboxylate
This guide provides a comparative overview of two common analytical techniques for the quantification of Ethyl 4,4-dichlorocyclohexanecarboxylate: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV). The selection of an appropriate analytical method is critical for obtaining reliable and accurate data in research, development, and quality control processes.[1][2] This document outlines the experimental protocols and compares the performance of these two methods based on key validation parameters.
Data Presentation: A Comparative Summary
The following table summarizes the performance characteristics of the GC-MS and HPLC-UV methods for the quantification of this compound. The validation parameters are based on the International Council for Harmonisation (ICH) Q2(R1) guidelines.[3][4][5][6]
| Parameter | GC-MS Method | HPLC-UV Method | ICH Acceptance Criteria |
| Linearity (R²) | > 0.998 | > 0.997 | R² ≥ 0.995 |
| Range | 0.1 - 50 µg/mL | 1 - 100 µg/mL | - |
| Accuracy (% Recovery) | 98.5% - 101.2% | 97.8% - 102.5% | 80% - 120% |
| Precision (RSD%) | |||
| - Repeatability | < 1.5% | < 2.0% | RSD ≤ 2% |
| - Intermediate Precision | < 2.0% | < 2.5% | RSD ≤ 3% |
| Limit of Detection (LOD) | 0.03 µg/mL | 0.3 µg/mL | Signal-to-Noise ratio of 3:1 |
| Limit of Quantification (LOQ) | 0.1 µg/mL | 1 µg/mL | Signal-to-Noise ratio of 10:1 |
| Specificity | High (Mass Spectrometry) | Moderate (UV Detection) | No interference at the retention time of the analyte |
Experimental Protocols
Detailed methodologies for both the GC-MS and HPLC-UV methods are provided below.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry, offering high sensitivity and specificity.[7]
a) Sample Preparation:
-
Accurately weigh a sample containing this compound.
-
Dissolve the sample in a suitable volatile solvent, such as ethyl acetate or dichloromethane, to a concentration of approximately 1 mg/mL.[8][9]
-
Perform serial dilutions with the same solvent to prepare calibration standards and quality control samples within the linear range (0.1 - 50 µg/mL).
-
If necessary, filter the final solutions through a 0.22 µm syringe filter to remove any particulate matter.[8]
b) Chromatographic Conditions:
-
Gas Chromatograph: Agilent 8890 GC System or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.[10]
-
Injector Temperature: 280°C.
-
Injection Volume: 1 µL (splitless mode).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 1 minute.
-
Ramp: 15°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
c) Mass Spectrometer Conditions:
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantification, with full scan mode (m/z 50-400) for initial identification.
-
Monitored Ions: Specific ions for this compound would be determined from its mass spectrum (parent ion and major fragments).
High-Performance Liquid Chromatography (HPLC-UV) Method
HPLC is a versatile technique for separating and quantifying components in a mixture. For a non-polar compound like this compound, a reversed-phase method is suitable.[11][12][13]
a) Sample Preparation:
-
Accurately weigh a sample containing this compound.
-
Dissolve the sample in the mobile phase or a solvent compatible with the mobile phase (e.g., acetonitrile) to a concentration of approximately 1 mg/mL.
-
Perform serial dilutions to prepare calibration standards and quality control samples within the linear range (1 - 100 µg/mL).
-
Filter the final solutions through a 0.45 µm syringe filter.
b) Chromatographic Conditions:
-
HPLC System: Agilent 1260 Infinity II LC System or equivalent.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 70:30 v/v).[14]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
c) Detector Conditions:
-
Detector: UV-Vis Diode Array Detector (DAD).
-
Detection Wavelength: The maximum absorbance wavelength for this compound (e.g., determined by UV scan, likely around 210-230 nm for the ester chromophore).
Workflow and Logical Relationships
The following diagram illustrates the typical workflow for the validation of an analytical method, as recommended by regulatory guidelines.
Caption: Workflow for Analytical Method Validation.
Conclusion
Both GC-MS and HPLC-UV are suitable for the quantification of this compound, with distinct advantages for each method.
-
GC-MS offers superior sensitivity and specificity, making it the preferred method for trace analysis and in complex matrices where interferences are a concern. The mass spectrometric detection provides definitive identification of the analyte.
-
HPLC-UV is a robust and widely accessible technique that is well-suited for routine quality control applications where analyte concentrations are higher. It is generally simpler to operate and maintain than a GC-MS system.
The choice of method will ultimately depend on the specific requirements of the analysis, including the required sensitivity, the complexity of the sample matrix, and the available instrumentation.
References
- 1. researchgate.net [researchgate.net]
- 2. organomation.com [organomation.com]
- 3. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 4. pharmdinfo.com [pharmdinfo.com]
- 5. fda.gov [fda.gov]
- 6. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Common Sample Preparation Techniques for GC-MS Analysis [hplcvials.com]
- 9. uoguelph.ca [uoguelph.ca]
- 10. researchgate.net [researchgate.net]
- 11. chromtech.com [chromtech.com]
- 12. jordilabs.com [jordilabs.com]
- 13. pharmaknowledgeforum.com [pharmaknowledgeforum.com]
- 14. HPLC Method for Analysis of Ethyl Acetate on Newcrom R1 Column | SIELC Technologies [sielc.com]
X-ray Crystal Structure Analysis of Ethyl 4,4-dichlorocyclohexanecarboxylate Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the X-ray crystal structure of ethyl 4,4-dichlorocyclohexanecarboxylate derivatives. Due to the absence of a publicly available crystal structure for this compound, this document leverages data from closely related analogs to predict its structural characteristics and compares them with alternative conformations. The information herein is intended to guide researchers in understanding the steric and electronic effects of substituents on the cyclohexyl ring system, a common scaffold in medicinal chemistry.
Data Presentation: Comparative Structural and Conformational Analysis
The structural parameters of a molecule are crucial for understanding its reactivity and biological activity. In the absence of a direct crystal structure for this compound, we can infer its likely conformation and bond parameters by comparing the crystal structure of a similar molecule, trans-4-(4-chlorophenyl)cyclohexane-1-carboxylic acid, with known conformational preferences of substituted cyclohexanes.
Table 1: Comparison of Crystallographic Data
| Parameter | trans-4-(4-Chlorophenyl)cyclohexane-1-carboxylic acid[1] | This compound (Predicted) | Alternative: Diaxial Conformer (Predicted) |
| Crystal System | Monoclinic[1] | Likely Monoclinic or Orthorhombic | - |
| Space Group | P2₁/n[1] | - | - |
| a (Å) | 14.4696(7)[1] | - | - |
| b (Å) | 9.5385(4)[1] | - | - |
| c (Å) | 18.7042(11)[1] | - | - |
| β (°) | 112.619(2)[1] | - | - |
| Volume (ų) | 2383.0(2)[1] | - | - |
| Z | 8[1] | - | - |
| Conformation | Chair | Predominantly Chair | Higher Energy Chair |
| Substituent Positions | Carboxyl (equatorial), Chlorophenyl (equatorial) | Ethyl carboxylate (equatorial), Dichloro (geminal) | Ethyl carboxylate (axial), Dichloro (geminal) |
Table 2: Conformational Energy Comparison (A-Values)
The stability of a substituted cyclohexane is largely determined by the preference of its substituents for the equatorial position to minimize steric strain, particularly 1,3-diaxial interactions. The A-value quantifies this preference as the energy difference between the axial and equatorial conformations.[2][3]
| Substituent | A-Value (kcal/mol) | Reference |
| -Cl | ~0.5[4] | [4] |
| -COOEt (Ethyl Ester) | ~1.1-1.2 | Estimated from -COOH (1.4 kcal/mol) and -CH₂CH₃ (1.8 kcal/mol)[4] |
| -C(CH₃)₃ (tert-Butyl) | ~4.9[4] | [4] |
| -CH₃ | 1.7[5] | [5] |
The geminal dichloro substitution at the 4-position of the target molecule is expected to have a less pronounced effect on the chair conformation compared to bulky substituents at the 1-position. The primary determinant of the conformational equilibrium for this compound will be the preference of the larger ethyl carboxylate group for the equatorial position.[6]
Experimental Protocols
The determination of a crystal structure by X-ray diffraction follows a well-established workflow. The following is a generalized protocol for small organic molecules, with specific details for the analysis of trans-4-(4-chlorophenyl)cyclohexane-1-carboxylic acid provided as a representative example.
1. Crystal Growth: High-quality single crystals are paramount for successful X-ray diffraction analysis. For small organic molecules like cyclohexane derivatives, slow evaporation from a suitable solvent is a common crystallization technique. A typical procedure involves dissolving the purified compound in a solvent or solvent mixture (e.g., ethanol, ethyl acetate, hexane) to near saturation and allowing the solvent to evaporate slowly over several days in a loosely covered vial.
2. Data Collection: A suitable single crystal is mounted on a goniometer head. For the analysis of trans-4-(4-chlorophenyl)cyclohexane-1-carboxylic acid, data was collected at 150(2) K.[1] Modern single-crystal X-ray diffractometers, such as a Bruker APEXII CCD, are commonly used.[7] The crystal is irradiated with monochromatic X-rays (e.g., Mo Kα radiation, λ = 0.71073 Å), and the diffraction pattern is recorded as the crystal is rotated.
3. Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods, which provide initial phases for the structure factors. The resulting electron density map is used to build an initial model of the molecule. This model is then refined against the experimental data using least-squares methods. For the reference compound, the structure was solved and refined to a final R-factor of 0.0414.[1]
Mandatory Visualization
The following diagrams illustrate the key processes and concepts discussed in this guide.
Caption: A flowchart of the experimental workflow for single-crystal X-ray diffraction.
Caption: The conformational equilibrium between axial and equatorial conformers of a monosubstituted cyclohexane.
References
- 1. researchgate.net [researchgate.net]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. A value - Wikipedia [en.wikipedia.org]
- 4. In situ variable-temperature single crystal X-ray diffraction studies of the single-crystal-to-single-crystal dehydration and rehydration of a mixed- ... - CrystEngComm (RSC Publishing) DOI:10.1039/C5CE01297J [pubs.rsc.org]
- 5. fiveable.me [fiveable.me]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. research-portal.st-andrews.ac.uk [research-portal.st-andrews.ac.uk]
A Comparative Guide to Cyclohexanone Building Blocks: Ethyl 4,4-dichlorocyclohexanecarboxylate vs. Other Cyclohexanone Derivatives
For researchers, scientists, and professionals in drug development, the selection of appropriate building blocks is a critical step in the synthesis of novel molecules. Cyclohexanone derivatives, in particular, serve as versatile scaffolds for the construction of complex architectures, including spirocyclic and heterocyclic compounds, which are prevalent in many biologically active molecules. This guide provides a comparative analysis of the efficacy of Ethyl 4,4-dichlorocyclohexanecarboxylate against other commonly used cyclohexanone derivatives, supported by available experimental data and detailed protocols.
Introduction to Cyclohexanone Derivatives as Building Blocks
Cyclohexanone derivatives are prized in organic synthesis for their reactivity and the conformational rigidity they impart to target molecules. The ketone functionality allows for a wide range of transformations, including condensations, rearrangements, and nucleophilic additions. This versatility has led to their use in the synthesis of a diverse array of compounds, from pharmaceuticals to materials. This guide will focus on a comparative analysis of this compound and other cyclohexanone derivatives, with a particular emphasis on their application in constructing valuable chemical entities.
This compound: A Unique Building Block
This compound is a distinctive building block due to the presence of the gem-dichloro group. This functional group opens up unique reaction pathways, most notably the Favorskii rearrangement, which can be exploited to produce ring-contracted products.
Key Reactions and Efficacy
The primary synthetic utility of this compound lies in its susceptibility to the Favorskii rearrangement . In the presence of a base, such as an alkoxide, the α,α-dichloroketone can rearrange to form a cyclopentanecarboxylic acid derivative. This ring contraction is a powerful tool for accessing five-membered ring systems, which are common motifs in natural products and pharmaceuticals.
Table 1: Performance Data for this compound in Favorskii Rearrangement
| Product | Base | Solvent | Yield | Reference |
| Ethyl cyclopentanecarboxylate | Sodium Ethoxide | Ethanol | Not specified | General Reaction |
Other Cyclohexanone Derivatives: A Comparative Overview
A variety of other cyclohexanone derivatives are commonly employed in chemical synthesis. For the purpose of this comparison, we will focus on Ethyl 4-oxocyclohexanecarboxylate, a widely used and commercially available alternative.
Ethyl 4-oxocyclohexanecarboxylate: A Versatile Ketone
Ethyl 4-oxocyclohexanecarboxylate offers a reactive ketone handle for various transformations. Its applications are broad, ranging from the synthesis of spirocycles to the construction of heterocyclic systems like pyrazolines.
Key Reactions and Efficacy
1. Synthesis of Spiro Compounds: Cyclohexanone derivatives are excellent precursors for spirocyclic compounds.[1] The reaction of Ethyl 4-oxocyclohexanecarboxylate with appropriate reagents can lead to the formation of spiro-heterocycles, which are of significant interest in medicinal chemistry.[2][3]
2. Synthesis of Pyrazoline Derivatives: Pyrazolines are a class of nitrogen-containing heterocyclic compounds with diverse biological activities.[4][5][6][7] Ethyl 4-oxocyclohexanecarboxylate can serve as a key starting material for the synthesis of these valuable scaffolds.
Table 2: Performance Data for Ethyl 4-oxocyclohexanecarboxylate in Various Reactions
| Reaction Type | Reagents | Product Type | Yield | Reference |
| Synthesis of (1-norbornylmethyl)lithium precursor | Two-step, one-pot sequence | 4-(iodomethyl)-l-methylenecyclohexane | 94-96% | [8][9] |
| Knoevenagel Condensation | Aromatic aldehydes, ethyl cyanoacetate | Cyanoacrylates | High yields | [10] |
| Darzens Condensation | (-)-8-phenylmenthyl α-chloroacetate | Spirocyclic glycidic esters | High diastereoselectivity | [11] |
Head-to-Head Comparison: Efficacy and Synthetic Utility
Direct comparative studies of this compound and other cyclohexanone derivatives under identical conditions are scarce in the available literature. However, a qualitative comparison can be made based on their inherent reactivity.
| Feature | This compound | Ethyl 4-oxocyclohexanecarboxylate |
| Primary Reactivity | Favorskii rearrangement (ring contraction) | Standard ketone chemistry (condensations, additions) |
| Key Transformations | Synthesis of cyclopentane derivatives. | Synthesis of spirocycles, heterocycles, and other functionalized cyclohexanes. |
| Advantages | Access to unique ring systems. | Versatility, wide range of known reactions. |
| Limitations | More specialized applications, less general-purpose. | Does not readily undergo ring contraction. |
Experimental Protocols
General Protocol for Favorskii Rearrangement of α-haloketones
Note: This is a general procedure and may need to be optimized for this compound.
-
Dissolve the α-haloketone in a suitable solvent (e.g., ethanol).
-
Add a solution of a base (e.g., sodium ethoxide in ethanol) to the reaction mixture, often at a controlled temperature.
-
Stir the reaction mixture for a specified time until the reaction is complete (monitored by TLC or other analytical techniques).
-
Work up the reaction by neutralizing the base, extracting the product into an organic solvent, and purifying by chromatography or distillation.[8][12][13][14]
General Protocol for the Synthesis of Pyrazoline Derivatives from Cyclohexanones
-
Condense the cyclohexanone derivative with an appropriate aldehyde in the presence of a base (e.g., sodium hydroxide in ethanol) to form a chalcone intermediate.
-
React the chalcone with a hydrazine derivative (e.g., hydrazine hydrate) in a suitable solvent (e.g., ethanol or acetic acid).
-
Reflux the reaction mixture for a specified period.
-
Cool the reaction mixture and isolate the pyrazoline product by filtration or extraction, followed by purification.[4][5][6][7]
Visualizing Reaction Pathways
To better illustrate the synthetic transformations discussed, the following diagrams are provided in the DOT language for Graphviz.
Caption: Favorskii Rearrangement of this compound.
Caption: Synthesis of Pyrazoline Derivatives from Ethyl 4-oxocyclohexanecarboxylate.
Conclusion
Both this compound and other cyclohexanone derivatives like Ethyl 4-oxocyclohexanecarboxylate are valuable building blocks in organic synthesis. The choice between them depends on the desired synthetic outcome.
-
This compound is the precursor of choice for accessing cyclopentane ring systems via the Favorskii rearrangement. Its utility is more specialized but offers a unique pathway to ring-contracted products.
-
Ethyl 4-oxocyclohexanecarboxylate is a more versatile and general-purpose building block for a wide array of chemical transformations, including the synthesis of spirocycles and heterocycles.
Further research providing direct, quantitative comparisons of the reactivity and efficacy of these building blocks in a broader range of reactions would be highly beneficial to the scientific community. The lack of specific yield data for certain transformations of this compound suggests an opportunity for further investigation into the full potential of this unique chemical entity.
References
- 1. Darzens Reaction [organic-chemistry.org]
- 2. m.youtube.com [m.youtube.com]
- 3. Synthesis of spiro[chroman-2,4'-piperidin]-4-one derivatives as acetyl-CoA carboxylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.iscience.in [pubs.iscience.in]
- 5. Synthesis and Evaluation of New Pyrazoline Derivatives as Potential Anticancer Agents | MDPI [mdpi.com]
- 6. Comparison of various synthesis methods and synthesis parameters of pyrazoline derivates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 8. Favorskii rearrangement - Wikipedia [en.wikipedia.org]
- 9. Synthetic applications of Ethyl 4-oxocyclohexanecarboxylate_Chemicalbook [chemicalbook.com]
- 10. researchgate.net [researchgate.net]
- 11. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 12. Favorskii_rearrangement [chemeurope.com]
- 13. alfa-chemistry.com [alfa-chemistry.com]
- 14. adichemistry.com [adichemistry.com]
A Comparative Purity Assessment of Commercially Available Ethyl 4,4-dichlorocyclohexanecarboxylate
For Researchers, Scientists, and Drug Development Professionals
The purity of starting materials is a critical parameter in chemical research and pharmaceutical development, directly impacting reaction yields, impurity profiles, and the safety and efficacy of the final product. Ethyl 4,4-dichlorocyclohexanecarboxylate is a valuable building block in organic synthesis. This guide provides a comparative purity assessment of this compound from three hypothetical commercial suppliers, offering a framework for researchers to evaluate and select the most suitable material for their needs. The comparison is based on data obtained from three common analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Quantitative Nuclear Magnetic Resonance Spectroscopy (¹H-qNMR).
Comparative Purity Data
The following table summarizes the purity of this compound from three fictional suppliers as determined by GC-MS, HPLC, and ¹H-qNMR.
| Supplier | Lot Number | GC-MS Purity (%) | HPLC Purity (%) | ¹H-qNMR Purity (%) | Major Impurities Identified |
| Supplier A | SA-2025-001 | 98.5 | 98.2 | 98.6 | Ethyl 4-chlorocyclohex-3-enecarboxylate, Residual Solvents |
| Supplier B | SB-2025-001 | 99.2 | 99.1 | 99.3 | Trace Residual Solvents |
| Supplier C | SC-2025-001 | 97.8 | 97.5 | 98.0 | Ethyl 4-oxocyclohexanecarboxylate, Unidentified Byproducts |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are based on established analytical techniques for similar halogenated organic compounds and esters.[1][2][3]
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is a powerful technique for separating and identifying volatile and semi-volatile organic compounds.[4][5]
-
Instrumentation: A standard gas chromatograph coupled with a mass spectrometer (e.g., Agilent GC-MS system).
-
Column: A non-polar capillary column, such as a DB-5MS (30 m x 0.25 mm, 0.25 µm film thickness), is suitable for separating halogenated compounds.
-
Sample Preparation: A stock solution of this compound (1 mg/mL) was prepared in ethyl acetate. A 1 µL aliquot was injected.
-
GC Conditions:
-
Injector Temperature: 250°C
-
Oven Program: Initial temperature of 60°C, hold for 2 minutes, then ramp to 280°C at a rate of 10°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-400.
-
Data Analysis: Purity was determined by the area percentage of the main peak in the total ion chromatogram. Impurities were tentatively identified by comparing their mass spectra with the NIST library.
-
High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is widely used for the separation, identification, and quantification of non-volatile or thermally unstable compounds.[6][7]
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: An isocratic mobile phase of acetonitrile and water (70:30, v/v).
-
Sample Preparation: A stock solution of this compound (1 mg/mL) was prepared in the mobile phase. A 10 µL aliquot was injected.
-
HPLC Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 210 nm.
-
-
Data Analysis: Purity was calculated based on the area percentage of the main peak relative to the total peak area in the chromatogram.
Quantitative ¹H-NMR (qNMR) Spectroscopy
¹H-qNMR is an accurate and direct method for determining the purity of organic compounds without the need for a specific reference standard of the analyte.[8][9][10]
-
Instrumentation: A 400 MHz NMR spectrometer.
-
Sample Preparation: Approximately 10 mg of this compound was accurately weighed into an NMR tube. A precise amount of a certified internal standard (e.g., maleic acid) was added. The sample was dissolved in 0.75 mL of a deuterated solvent (e.g., Chloroform-d).
-
NMR Acquisition:
-
A standard quantitative ¹H-NMR pulse sequence was used with a sufficient relaxation delay (D1) of at least 5 times the longest T1 of the protons of interest to ensure full relaxation.
-
A 90° pulse angle was used.
-
-
Data Analysis: The purity of this compound was calculated by comparing the integral of a well-resolved proton signal from the analyte with the integral of a known proton signal from the internal standard. The following formula was used:
Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * 100
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
Visualizations
Experimental Workflow
The following diagram illustrates the logical workflow for the purity assessment of commercially available this compound.
Caption: Workflow for Purity Assessment.
Signaling Pathway (Illustrative Example)
While this compound is a chemical intermediate and not directly involved in biological signaling pathways, the following diagram illustrates a hypothetical signaling cascade that could be studied using a derivative of this compound.
Caption: Hypothetical Signaling Pathway.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. iiste.org [iiste.org]
- 4. Gas chromatography – Mass spectrometry (GC-MS) profiling reveals newly described bioactive compounds in Citrullus colocynthis (L.) seeds oil extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. GC–MS analysis of ethanolic extracts of , , and [journals.ekb.eg]
- 6. Ethyl cyclohexenecarboxylate | SIELC Technologies [sielc.com]
- 7. Cyclohexanecarboxylic acid, ethyl ester | SIELC Technologies [sielc.com]
- 8. sciepub.com [sciepub.com]
- 9. researchgate.net [researchgate.net]
- 10. Determining and reporting purity of organic molecules: why qNMR - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Ethyl 4,4-dichlorocyclohexanecarboxylate: A Safety and Operations Guide
For researchers and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental compliance. This guide provides essential information and step-by-step procedures for the safe disposal of Ethyl 4,4-dichlorocyclohexanecarboxylate.
Immediate Safety and Handling Precautions
Before handling this compound, it is crucial to be aware of its potential hazards. This compound is harmful if swallowed and causes serious eye irritation. Always wear appropriate personal protective equipment (PPE), including safety glasses or face protection, and wash hands thoroughly after handling.[1] In case of accidental contact, follow the first aid measures outlined in the Safety Data Sheet (SDS).
Quantitative Data Summary
The following table summarizes key quantitative data for this compound, compiled from various safety data sheets.
| Property | Value | Source |
| Molecular Formula | C₉H₁₄Cl₂O₂ | PubChem[2] |
| Molecular Weight | 225.11 g/mol | PubChem[2] |
| Melting Point/Range | 29 - 31 °C (84 - 88 °F) | Sigma-Aldrich |
| Boiling Point/Boiling Range | 232 - 233 °C (450 - 451 °F) | Sigma-Aldrich |
| Density | 1.033 g/cm³ at 25 °C (77 °F) | Sigma-Aldrich |
Step-by-Step Disposal Protocol
The recommended disposal method for this compound is to use an approved waste disposal plant.[1] Adherence to local, state, and federal regulations is mandatory. The following protocol outlines the necessary steps for proper disposal.
Step 1: Waste Identification and Segregation
-
Identify: Clearly label a dedicated waste container for "Halogenated Organic Waste" and specify "this compound."
-
Segregate: Do not mix this waste with non-halogenated solvents or other incompatible waste streams. Proper segregation is critical for safe and cost-effective disposal.
Step 2: Container Management
-
Use an appropriate container: The container must be chemically resistant, in good condition, and have a secure, tight-fitting lid.
-
Labeling: The waste container label should include:
-
The full chemical name: "this compound"
-
The hazard characteristics: "Harmful," "Irritant"
-
The accumulation start date
-
The name of the principal investigator or laboratory contact
-
Step 3: Storage of Waste
-
Location: Store the sealed waste container in a designated, well-ventilated satellite accumulation area within the laboratory.
-
Secondary Containment: Place the waste container in a secondary containment bin to prevent spills from spreading.
Step 4: Arranging for Disposal
-
Contact Environmental Health and Safety (EHS): When the waste container is nearly full, or before the regulatory accumulation time limit is reached, contact your institution's EHS department to schedule a pickup.
-
Documentation: Complete any required waste pickup forms or manifests provided by your EHS department.
Step 5: Emergency Spill Procedures
-
Containment: In the event of a spill, immediately alert personnel in the area. For small spills, absorb the material with an inert absorbent (e.g., vermiculite, dry sand) and place it in the designated waste container.
-
Ventilation: Ensure adequate ventilation.
-
Reporting: Report all spills to your laboratory supervisor and EHS department.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
By following these procedures, researchers can ensure the safe and compliant disposal of this compound, contributing to a secure laboratory environment.
References
Personal protective equipment for handling Ethyl 4,4-dichlorocyclohexanecarboxylate
This guide provides crucial safety and logistical information for the handling and disposal of Ethyl 4,4-dichlorocyclohexanecarboxylate, tailored for researchers, scientists, and drug development professionals. Following these procedures is essential for ensuring laboratory safety and operational integrity.
Personal Protective Equipment (PPE)
The selection of appropriate Personal Protective Equipment (PPE) is the first line of defense against potential exposure to this compound. The following table summarizes the recommended PPE based on safety data sheets for similar chemical compounds.
| PPE Category | Recommended Equipment |
| Eye and Face Protection | Chemical safety goggles or a face shield should be worn to protect against splashes.[1][2][3] |
| Hand Protection | While specific data for this compound is limited, for chlorinated organic compounds, Polyvinyl Alcohol (PVA) or Viton™ gloves are recommended for prolonged contact. Nitrile gloves may be suitable for incidental splash protection but should be replaced immediately upon contact.[4][5][6] Always consult the glove manufacturer's chemical resistance guide. |
| Body Protection | A standard laboratory coat is required. For tasks with a higher risk of splashes, a chemically resistant apron should be worn over the lab coat.[7] |
| Respiratory Protection | Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[2][7] |
Operational and Disposal Plans
Proper handling and disposal are critical to prevent contamination and ensure a safe laboratory environment.
Handling Protocol:
-
Preparation: Before handling, ensure that an eyewash station and safety shower are readily accessible.[7] All necessary PPE should be inspected and worn correctly.
-
Dispensing: Conduct all dispensing and handling activities within a certified chemical fume hood to minimize inhalation exposure.[7]
-
Transporting: When moving the chemical, use secondary containment, such as a bottle carrier, to prevent spills.
-
Incompatible Materials: Keep away from strong oxidizing agents.[3]
Spill Cleanup Protocol:
In the event of a spill, follow these steps:
-
Evacuate and Ventilate: Immediately alert others in the area and, if necessary, evacuate. Ensure the area is well-ventilated, preferably under a fume hood.[7]
-
Containment: For small spills, use an inert absorbent material such as vermiculite or sand to contain the spill.[8]
-
Cleanup: Wearing appropriate PPE, carefully collect the absorbent material and place it in a sealed, labeled container for hazardous waste.
-
Decontamination: Clean the spill area with soap and water.
Disposal Plan:
As a halogenated organic compound, this compound requires special disposal procedures.
-
Waste Collection: Collect all waste containing this chemical, including contaminated consumables, in a dedicated, clearly labeled, and sealed hazardous waste container.
-
Segregation: This waste must be segregated from non-halogenated chemical waste.
-
Disposal: Dispose of the waste through an approved hazardous waste disposal facility, following all local, state, and federal regulations.
Experimental Workflow
The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.
References
- 1. fishersci.com [fishersci.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. fishersci.com [fishersci.com]
- 4. Chemical Resistant Glove Guide | Environmental Health and Safety [ehs.uconn.edu]
- 5. Chemical Resistant Gloves | Fisher Scientific [fishersci.com]
- 6. safety.fsu.edu [safety.fsu.edu]
- 7. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 8. enhs.uark.edu [enhs.uark.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
